1-Methoxypentan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxypentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-6(7)4-5-8-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMRGYLVBHEDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315357 | |
| Record name | 1-Methoxy-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27999-99-1 | |
| Record name | 1-Methoxy-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27999-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methoxypentan-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Methoxypentan-3-ol, a secondary alcohol and ether. The information is curated for professionals in research and development, particularly in the fields of chemistry and drug development.
Chemical Identity and Structure
This compound is an organic compound featuring both a hydroxyl and a methoxy functional group. Its systematic IUPAC name is this compound.
Structural Information:
The structural formula of this compound is presented below, illustrating the connectivity of its atoms.
Caption: 2D structure of this compound.
Molecular Identifiers:
For unambiguous identification and use in computational chemistry, the following identifiers are provided:
| Identifier | Value |
| SMILES | CCC(O)CCOC |
| InChI | InChI=1S/C6H14O2/c1-3-6(7)4-5-8-2/h6-7H,3-5H2,1-2H3 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | ChemBK[1] |
| Molecular Weight | 118.17 g/mol | ChemBK[1] |
| Density | 0.9163 g/cm³ | ChemBK[1] |
| Boiling Point | 77-82 °C at 23 Torr | ChemBK[1] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, its structure suggests that it can be synthesized through standard organic chemistry reactions. A potential synthetic pathway is illustrated below.
Caption: Potential synthetic routes to this compound.
The reactivity of this compound is dictated by its two functional groups: the secondary alcohol and the ether.
-
Alcohol Group: The hydroxyl group can undergo typical reactions of secondary alcohols, such as oxidation to a ketone (1-methoxypentan-3-one), esterification with carboxylic acids or their derivatives, and conversion to the corresponding alkoxide.
-
Ether Group: The methoxy group is generally stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched public databases. Such data would be crucial for the structural confirmation and purity assessment of the compound.
Safety and Handling
Specific safety and hazard information for this compound is not detailed in readily accessible safety data sheets. However, based on its structure as an alcohol and ether, it should be handled with standard laboratory precautions. It is expected to be flammable and may cause skin and eye irritation. Good ventilation and the use of personal protective equipment are recommended when handling this compound.
Disclaimer: The information provided in this document is based on publicly available data and is intended for informational purposes only. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for hazard assessment without consulting a certified SDS.
References
An In-depth Technical Guide to the Synthesis and Purification of 1-Methoxypentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a potential synthetic route and purification strategy for 1-Methoxypentan-3-ol. Due to the limited availability of direct experimental procedures in the public domain for this specific compound, this guide outlines a scientifically sound, proposed methodology based on established principles of organic chemistry. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for laboratory synthesis.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, 1-Methoxypentan-3-one. This approach is a standard and widely used transformation in organic synthesis.
Reaction Scheme:
Starting Material: 1-Methoxypentan-3-one Reducing Agent: Sodium borohydride (NaBH₄) Solvent: Methanol (CH₃OH) or Ethanol (C₂H₅OH) Product: this compound
The reaction involves the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of 1-Methoxypentan-3-one, followed by protonation of the resulting alkoxide by the solvent to yield the secondary alcohol, this compound.
1.1. Experimental Protocol: Reduction of 1-Methoxypentan-3-one
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and placed in an ice bath.
-
Reagent Addition: 1-Methoxypentan-3-one (0.1 mol, 11.62 g) is dissolved in 100 mL of methanol and added to the flask. The solution is stirred and cooled to 0-5 °C.
-
Reduction: Sodium borohydride (0.05 mol, 1.89 g) is added portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, the reaction mixture is carefully quenched by the slow addition of 50 mL of 1 M hydrochloric acid to neutralize the excess sodium borohydride and decompose the borate esters.
-
Workup: The methanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous layer is extracted three times with 50 mL of diethyl ether. The combined organic layers are washed with 50 mL of brine, dried over anhydrous sodium sulfate, and filtered.
Purification of this compound
The crude this compound obtained after the workup can be purified using fractional distillation under reduced pressure to obtain the final product with high purity.
2.1. Experimental Protocol: Fractional Distillation
-
Setup: The crude product is transferred to a round-bottom flask suitable for distillation. A fractional distillation apparatus is assembled, including a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask. The system is connected to a vacuum pump.
-
Distillation: The apparatus is evacuated to a pressure of approximately 20 mmHg. The flask is heated gently in a heating mantle.
-
Fraction Collection: The fraction distilling at the expected boiling point of this compound is collected. The boiling point will be significantly lower than the atmospheric boiling point due to the reduced pressure.
-
Analysis: The purity of the collected fractions is assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1-Methoxypentan-3-one | C₆H₁₂O₂ | 116.16[1][2] | Not available |
| This compound | C₆H₁₄O₂ | 118.17 | Not available |
| 1-Methoxypentan-2-ol | C₆H₁₄O₂ | 118.17[3] | Not available |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield | 11.82 g |
| Actual Yield (Post-Purification) | 9.5 - 10.6 g |
| Percent Yield | 80 - 90% |
| Purity (by GC) | >98% |
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 3H | -CH₂CH₃ |
| ~1.5 | Multiplet | 2H | -CH₂ CH₃ |
| ~3.3 | Singlet | 3H | -OCH₃ |
| ~3.5 | Triplet | 2H | -CH₂ OCH₃ |
| ~3.7 | Multiplet | 1H | -CH (OH)- |
| ~1.8 | Multiplet | 2H | -CH(OH)CH₂ - |
| Variable | Broad Singlet | 1H | -OH |
Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.
Visualization of Experimental Workflows
Diagram 1: Synthesis Workflow of this compound
Caption: A schematic representation of the synthetic workflow for this compound.
References
Spectroscopic Profile of 1-Methoxypentan-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Methoxypentan-3-ol, a molecule of interest in various chemical research and development sectors. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.
Structure:
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | m | 1H | H-3 |
| ~3.45 | t | 2H | H-1 |
| ~3.35 | s | 3H | -OCH₃ |
| ~1.70 | m | 2H | H-2 |
| ~1.50 | m | 2H | H-4 |
| ~2.0-3.0 | br s | 1H | -OH |
| ~0.95 | t | 3H | H-5 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~72.5 | C-3 |
| ~70.0 | C-1 |
| ~59.0 | -OCH₃ |
| ~35.0 | C-2 |
| ~29.0 | C-4 |
| ~10.0 | C-5 |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1150-1085 | Strong | C-O stretch (ether and secondary alcohol) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 118 | [M]⁺ (Molecular Ion) |
| 101 | [M - OH]⁺ |
| 87 | [M - CH₂CH₃]⁺ |
| 73 | [CH(OH)CH₂CH₃]⁺ |
| 59 | [CH₂OCH₃]⁺ |
| 45 | [CH₂OH]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of a reference standard, typically Tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
-
Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.
-
Phase the spectrum and integrate the signals.
3. ¹³C NMR Spectroscopy Acquisition:
-
The same sample prepared for ¹H NMR can be used.
-
Tune the probe to the ¹³C frequency.
-
Set the appropriate acquisition parameters for ¹³C, which typically involve a larger spectral width and may require a greater number of scans for adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Utilize proton decoupling to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Acquire the FID and process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place one to two drops of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
2. Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
3. Data Acquisition:
-
Place the sample holder (salt plates or ATR unit) into the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty instrument or the clean ATR crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or coupling with a Gas Chromatography (GC) system is common.
-
If using GC-MS, the sample is first injected into the GC where it is vaporized and separated from any impurities before entering the mass spectrometer.
2. Ionization:
-
In the ion source, the gaseous molecules are ionized. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing ionization and fragmentation.
3. Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection:
-
The separated ions are detected by an electron multiplier or other suitable detector.
-
The signal is amplified and recorded by a computer, which generates the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Analysis.
Physical properties of 1-Methoxypentan-3-ol (boiling point, density)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth guide to the physical properties of C6H14O2 isomers, with a focus on boiling point and density. Due to the limited availability of experimental data for 1-Methoxypentan-3-ol, this guide presents computed data for related isomers to serve as a reference. Furthermore, it details standardized experimental protocols for the determination of these critical physical parameters.
Physical Properties of Methoxy-Pentanol Isomers
Quantitative data for various isomers of methoxy-pentanol are summarized below. These values are computationally derived and provide an estimation of the physical properties.
| Property | 2-Methoxypentan-3-ol | 3-Methoxy-1-pentanol | 1-Methoxypentan-2-ol |
| Molecular Formula | C6H14O2 | C6H14O2 | C6H14O2 |
| Molecular Weight | 118.17 g/mol [1] | 118.17 g/mol [2] | 118.17 g/mol [3] |
| Boiling Point | Not available | Not available | Not available |
| Density | Not available | Not available | Not available |
| XLogP3-AA | 0.8[1] | 0.7[2] | Not available |
| Hydrogen Bond Donor Count | 1[1] | 1[2] | Not available |
| Hydrogen Bond Acceptor Count | 2[1] | 2[2] | Not available |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of boiling point and density for a liquid compound such as this compound.
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[4] A common and effective method for its determination is the capillary method.[5]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Beaker
-
Stirring rod or magnetic stirrer
-
Clamps and stand
Procedure:
-
A few milliliters of the liquid sample (e.g., this compound) are placed into a small test tube.[7]
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[7]
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is immersed in a heating bath (e.g., water or oil) within a beaker.[5][6]
-
The bath is heated slowly and stirred continuously to ensure uniform temperature distribution.[6]
-
As the temperature rises, air trapped in the capillary tube will escape.[5]
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[5] This indicates that the vapor pressure of the liquid is exceeding the external pressure.
-
The heating is then discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]
Density is an intrinsic physical property defined as the mass of a substance per unit volume (d = m/V).[8] Its determination requires precise measurement of both mass and volume.
Apparatus:
-
Volumetric flask or graduated cylinder (e.g., 25 mL or 50 mL)
-
Electronic balance (analytical or top-pan)
-
Thermometer
-
Pipette
Procedure:
-
The mass of a clean, dry volumetric flask or graduated cylinder is accurately measured using an electronic balance.[9][10]
-
A known volume of the liquid sample is carefully transferred into the weighed container. For accurate results, a pipette can be used.[9]
-
The combined mass of the container and the liquid is then measured.[9][10]
-
The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.[9][10]
-
The density is calculated by dividing the mass of the liquid by its volume.[8]
-
The temperature of the liquid should be recorded, as density is temperature-dependent.[8] For higher precision, the procedure can be repeated multiple times, and the average density can be reported.[9]
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of the physical properties discussed.
Caption: Workflow for Boiling Point Determination.
References
- 1. 2-Methoxypentan-3-ol | C6H14O2 | CID 13427567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-1-pentanol | C6H14O2 | CID 54466147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wjec.co.uk [wjec.co.uk]
Solubility Profile of 1-Methoxy-3-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-methoxy-3-pentanol, a key intermediate in various chemical syntheses. Understanding its solubility in different solvents is crucial for process development, formulation, and purification in the pharmaceutical and chemical industries. Due to the limited availability of direct quantitative data for 1-methoxy-3-pentanol, this guide leverages data from structurally similar compounds and established methodologies to provide a robust predictive profile.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. 1-Methoxy-3-pentanol possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar alkyl ether backbone, giving it amphiphilic character.
Predicted Solubility of 1-Methoxy-3-pentanol
Based on this, it is highly probable that 1-methoxy-3-pentanol is also miscible with water and other polar protic solvents such as ethanol and methanol. Its ether group and hydrocarbon chain suggest it will also exhibit good solubility in a range of polar aprotic and nonpolar organic solvents.
Quantitative Solubility Data (Predicted)
The following table summarizes the predicted solubility of 1-methoxy-3-pentanol in various common solvents. These predictions are based on the solubility of analogous compounds and general principles of chemical interactions.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Miscible | The hydroxyl group allows for strong hydrogen bonding with water molecules. Similar alkoxy alcohols are miscible with water.[1][2][3][4] |
| Ethanol | Polar Protic | Miscible | Both solute and solvent are alcohols capable of extensive hydrogen bonding. |
| Methanol | Polar Protic | Miscible | Similar to ethanol, strong hydrogen bonding interactions are expected to lead to high solubility. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the polar groups of 1-methoxy-3-pentanol. |
| Toluene | Nonpolar | Soluble | The nonpolar aromatic ring of toluene can interact with the alkyl chain of 1-methoxy-3-pentanol via van der Waals forces. |
| Hexane | Nonpolar | Sparingly Soluble | The significant difference in polarity between the highly nonpolar hexane and the more polar 1-methoxy-3-pentanol likely results in limited solubility. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a liquid organic compound like 1-methoxy-3-pentanol, based on the widely recognized shake-flask method, which is also a cornerstone of the ASTM E1148 standard test method for aqueous solubility.[6][7][8][9]
Objective: To determine the concentration of 1-methoxy-3-pentanol in a solvent at saturation.
Materials:
-
1-Methoxy-3-pentanol (high purity)
-
Selected solvents (reagent grade or higher)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
-
Vials with screw caps
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of 1-methoxy-3-pentanol to a known volume of the solvent in a sealed vial. The excess is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10] At least three samples should be taken at appropriate intervals to confirm that the concentration has stabilized.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to separate.
-
For emulsions or fine suspensions, centrifugation may be necessary to achieve clear separation.
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
-
Immediately filter the aliquot through a membrane filter (e.g., 0.45 µm) to remove any remaining undissolved micro-droplets or solid particles.
-
-
Analysis:
-
Accurately dilute the filtered aliquot with the pure solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC-FID or other appropriate analytical method to determine the concentration of 1-methoxy-3-pentanol.
-
-
Data Reporting:
-
The solubility is reported as the average concentration from at least three replicate experiments, typically in units of grams per liter (g/L) or moles per liter (mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Signaling Pathway for Solubility Prediction
The decision-making process for predicting the solubility of a compound like 1-methoxy-3-pentanol can be visualized as a signaling pathway, where molecular properties dictate the outcome.
References
- 1. 1-Methoxy-2-propanol [microkat.gr]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHOXY PROPANOL - Ataman Kimya [atamanchemicals.com]
- 5. 1-Methoxy-2-propanol, 98.5%, extra pure | Fisher Scientific [fishersci.ca]
- 6. store.astm.org [store.astm.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. m.youtube.com [m.youtube.com]
CAS number and molecular formula for 1-Methoxypentan-3-ol
CAS Number: 27999-99-1 Molecular Formula: C6H14O2
Executive Summary
This document provides a summary of the currently available technical information for 1-Methoxypentan-3-ol. Despite a comprehensive search of scientific databases and literature, detailed experimental protocols, in-depth biological activity studies, and specific applications in drug development for this particular molecule are not extensively documented in publicly accessible resources. The information presented herein is based on general chemical principles and data available for structurally related compounds.
Chemical and Physical Properties
A summary of the basic chemical and physical properties for this compound is provided below. It is important to note that detailed experimental data for this specific compound is limited.
| Property | Value | Source |
| CAS Number | 27999-99-1 | Generic Chemical Databases |
| Molecular Formula | C6H14O2 | Generic Chemical Databases |
| Molecular Weight | 118.17 g/mol | Calculated |
| Appearance | Not available | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Synthesis and Reactivity
Conceptual Synthesis Workflow
Caption: Conceptual synthetic routes to this compound.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound is not available in the searched resources. A generalized procedure for the reduction of a ketone to a secondary alcohol would involve the following steps:
-
Dissolving the starting ketone (1-methoxy-3-pentanone) in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
Cooling the solution in an ice bath.
-
Slowly adding a reducing agent (e.g., sodium borohydride) in portions.
-
Stirring the reaction mixture at room temperature until the reaction is complete (monitored by techniques like TLC).
-
Quenching the reaction by the slow addition of water or a dilute acid.
-
Extracting the product with an organic solvent.
-
Washing, drying, and concentrating the organic layer.
-
Purifying the crude product by distillation or column chromatography.
Reactivity: The reactivity of this compound is expected to be dictated by its two functional groups: a hydroxyl group and an ether group. The secondary alcohol can undergo oxidation to the corresponding ketone, esterification, and etherification. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
Applications in Research and Drug Development
There is currently no specific information available in the public domain regarding the application of this compound in drug development or as a significant research chemical. Its structural motifs (a secondary alcohol and an ether) are common in many biologically active molecules, suggesting potential as a building block in organic synthesis.
Spectroscopic Data
No experimental spectroscopic data (such as NMR or mass spectrometry) for this compound could be located in the searched databases.
Safety and Handling
Specific safety and handling information for this compound is not available. For any laboratory work, it should be handled with the standard precautions for a flammable organic liquid. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.
Conclusion
This compound is a chemical compound for which detailed technical information is scarce in publicly available scientific literature. While its basic properties can be inferred, a comprehensive understanding of its synthesis, reactivity, biological activity, and potential applications requires further experimental investigation. Researchers interested in this molecule would need to perform de novo characterization and experimental studies.
Potential research applications of 1-Methoxypentan-3-ol
An In-depth Technical Guide to the Potential Research Applications of 1-Methoxypentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic molecule containing both a secondary alcohol and an ether group. While specific research applications of this compound are not widely documented, its chemical structure suggests significant potential in various scientific domains. This technical guide explores the prospective research applications of this compound, focusing on its utility as a versatile building block in organic synthesis, a valuable fragment in medicinal chemistry and drug discovery, and a candidate for specialized solvent applications. This document provides a theoretical framework for its synthesis, potential chemical transformations, and its role in the development of novel molecules, supported by detailed hypothetical experimental protocols and logical workflow diagrams.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to exploring its potential applications. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an ether group (a hydrogen bond acceptor) imparts a unique polarity and reactivity profile to the molecule.
| Property | Value | Reference |
| CAS Number | 27999-99-1 | [1] |
| Molecular Formula | C6H14O2 | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Density | 0.9163 g/cm³ | [1] |
| Boiling Point | 77-82 °C at 23 Torr | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
Synthesis of this compound
While dedicated literature on the synthesis of this compound is scarce, a plausible and efficient synthetic route can be devised from readily available starting materials. A logical approach involves the reduction of the corresponding ketone, 1-methoxypentan-3-one.
Proposed Synthetic Workflow
The following diagram illustrates a proposed two-step synthesis of this compound, starting from the Michael addition of methanol to ethyl vinyl ketone, followed by the reduction of the resulting ketone.
Caption: Proposed two-step synthesis of this compound.
Hypothetical Experimental Protocol for Synthesis
Step 1: Synthesis of 1-Methoxypentan-3-one
-
To a solution of methanol (1.2 equivalents), add a catalytic amount of sodium methoxide (0.05 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add ethyl vinyl ketone (1.0 equivalent) to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methoxypentan-3-one.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-methoxypentan-3-one (1.0 equivalent) in a suitable protic solvent such as methanol or ethanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reduction by TLC or GC-MS.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl to decompose the excess NaBH₄.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain this compound.
-
Further purification can be achieved through column chromatography on silica gel if necessary.
Potential Research Applications
The bifunctional nature of this compound opens up several avenues for its application in research, particularly in organic synthesis and medicinal chemistry.
Intermediate in Organic Synthesis
This compound can serve as a versatile precursor for the synthesis of a variety of organic molecules. The hydroxyl group can undergo oxidation, esterification, or etherification, while the ether linkage provides stability under certain reaction conditions.
Caption: Potential synthetic transformations of this compound.
Fragment in Medicinal Chemistry and Drug Development
In the realm of drug discovery, small, functionalized molecules are crucial for building larger, more complex active pharmaceutical ingredients (APIs). The incorporation of alkoxy alcohols can be a strategic approach to modulate the physicochemical properties of a drug candidate.
-
Improved Pharmacokinetic Profile: The introduction of a methoxy and hydroxyl group can influence a molecule's lipophilicity (LogP), solubility, and metabolic stability. The ether group is generally more stable to metabolic degradation than an ester, while the hydroxyl group can provide a site for potential secondary metabolic reactions or improve water solubility. The inclusion of such functionalities is a key strategy in drug design to overcome challenges like poor permeability and rapid metabolism.[3]
-
Scaffold for Novel Compounds: this compound can be used as a scaffold to which various pharmacophores can be attached, leading to the generation of new chemical entities for screening.
The logical workflow for utilizing a fragment like this compound in a drug discovery program is outlined below.
Caption: Role of this compound in a fragment-based drug discovery workflow.
Specialty Solvent
The amphipathic nature of this compound, possessing both polar (hydroxyl) and non-polar (alkyl chain) characteristics, along with the ether functionality, suggests its potential as a specialty solvent. It could be particularly useful in reactions requiring the dissolution of both polar and non-polar reagents. Its boiling point suggests it would be suitable for reactions conducted at moderate temperatures.
Conclusion
While this compound is not a widely studied chemical, its molecular architecture provides a strong basis for its potential utility in several areas of chemical research. As a synthetic intermediate, it offers two distinct functional groups for elaboration. In medicinal chemistry, it represents a valuable fragment for modifying the properties of bioactive molecules. Further experimental validation of the proposed synthesis and applications is warranted and could establish this compound as a useful tool for chemists in both academic and industrial settings. This guide serves as a foundational document to stimulate further investigation into this promising, yet under-explored, molecule.
References
In-Depth Technical Guide: Safety and Handling of 1-Methoxypentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. The information provided is based on available data for 1-Methoxypentan-3-ol and structurally similar compounds. A complete Safety Data Sheet (SDS) for this compound (CAS No. 27999-99-1) was not available at the time of writing. Therefore, all safety and handling procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed by qualified personnel before use.
Introduction
This compound is a chemical compound with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol .[1] It belongs to the family of alkoxy alcohols, which are characterized by the presence of both an ether and a hydroxyl functional group. This unique structure imparts properties that make it a potentially useful solvent and intermediate in various chemical syntheses, including in the development of pharmaceutical compounds.
This guide provides a comprehensive overview of the known and anticipated safety and handling precautions for this compound, based on available data and information from structurally related chemicals.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for the safe handling, storage, and use of the substance.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27999-99-1 | [1] |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Appearance | Not specified (likely a liquid) | |
| Odor | Not specified | |
| Boiling Point | Not specified | |
| Flash Point | Not specified | |
| Solubility | Not specified |
Hazard Identification and Classification
Table 2: Anticipated GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Anticipated Hazard Statement |
| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor or H227: Combustible liquid.[2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation.[3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Narcotic effects) | H336: May cause drowsiness or dizziness.[3] |
Signal Word: Warning or Danger [3]
Anticipated Hazard Pictograms:
-
Flame (GHS02): For flammable properties.
-
Exclamation Mark (GHS07): For skin/eye irritation, acute toxicity (oral), and respiratory tract irritation.
-
Health Hazard (GHS08): Potentially for specific target organ toxicity.
First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first-aid measures are critical. The following procedures are recommended based on the anticipated hazards:
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give them two glasses of water to drink. Seek immediate medical attention.
Fire-Fighting Measures
This compound is expected to be a flammable or combustible liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards Arising from the Chemical: Vapors may be heavier than air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[4] Hazardous combustion products may include carbon monoxide and carbon dioxide.
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemically resistant gloves, and safety goggles.[5] Avoid breathing vapors, mist, or gas.[5] Ensure adequate ventilation.
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[5]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite, or commercial absorbent). Collect the absorbed material into a suitable, labeled container for disposal.[5]
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Exposure Controls and Personal Protection
To protect personnel from the potential hazards of this compound, the following exposure controls and personal protective equipment (PPE) are recommended.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (8-inch minimum).[5] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). The breakthrough time of the glove material should be evaluated for the specific conditions of use. Wear a lab coat or other protective clothing.[5] |
| Respiratory Protection | If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
Experimental Protocols
Detailed experimental protocols should be developed as part of a comprehensive risk assessment for any procedure involving this compound. A general protocol for handling a liquid chemical with the anticipated hazards of this compound would include the following steps:
-
Preparation:
-
Review the Safety Data Sheet (if available) and this technical guide.
-
Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials and first-aid supplies readily accessible.
-
-
Handling:
-
Don the appropriate PPE (lab coat, gloves, safety goggles).
-
Perform all manipulations of the chemical within a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Dispense the liquid carefully to avoid splashing.
-
Keep the container closed when not in use.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly label and store any remaining chemical.
-
Dispose of any waste materials in accordance with institutional and regulatory guidelines.
-
Remove PPE in a manner that avoids self-contamination and wash hands thoroughly.
-
Visualizations
Caption: General workflow for handling hazardous liquid chemicals.
Caption: Decision-making flowchart for chemical spill response.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Methoxypentan-3-ol
Introduction
1-Methoxypentan-3-ol is a bifunctional organic molecule containing both an ether and a secondary alcohol functional group. This structure suggests a complex thermal decomposition profile, influenced by the relative stabilities of the C-O-C ether linkage and the C-OH alcohol group. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various chemical processes, particularly in drug development where thermal stress can occur during synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the predicted thermal stability, potential decomposition pathways, and standard methodologies for its analysis.
Predicted Thermal Decomposition Pathways
The decomposition of this compound is likely to proceed through competing pathways characteristic of ethers and secondary alcohols. At elevated temperatures, both radical and concerted mechanisms may be operative.
2.1 Ether Linkage Scission (Radical Pathway) The initial decomposition step may involve the homolytic cleavage of the C-O bonds in the methoxy group, which is often the weakest point in simple ethers. This initiates a free-radical chain reaction.[1][2]
-
Initiation: Homolytic cleavage of the C-O bond to form radical intermediates.
-
Propagation: The initial radicals can abstract hydrogen atoms or undergo further fragmentation, leading to a cascade of reactions.
-
Termination: Combination of radical species to form stable products.
2.2 Dehydration of Secondary Alcohol (Elimination Pathway) Acid or heat-catalyzed dehydration is a common decomposition route for alcohols.[3][4] For this compound, this would involve the elimination of a water molecule to form an alkene. Given the structure, this could result in the formation of 1-methoxypent-2-ene or 1-methoxypent-3-ene.
2.3 Intramolecular Rearrangement In some cases, ethers can undergo intramolecular rearrangement to form aldehydes and alkanes.[1]
A proposed logical flow for the decomposition is visualized below.
Quantitative Thermal Analysis Data
The following tables summarize the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for assessing thermal stability.[5][6]
Table 1: Representative TGA Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Oxygen Atmosphere) |
| Onset Temperature (Tonset) | ~ 180 - 200 °C | ~ 170 - 190 °C |
| Temperature of Max Loss Rate (Tpeak) | ~ 210 - 230 °C | ~ 200 - 220 °C |
| % Mass Loss (up to 300 °C) | > 95% | > 95% |
| Residual Mass at 600 °C | < 2% | < 1% |
Table 2: Representative DSC Data for this compound
| Parameter | Value (Nitrogen Atmosphere) |
| Onset of Decomposition (Tonset) | ~ 185 °C |
| Peak of Decomposition (Tpeak) | ~ 215 °C |
| Enthalpy of Decomposition (ΔHd) | -250 to -400 J/g (Exothermic) |
Note: Decomposition in an oxygen atmosphere is expected to be more energetic and occur at slightly lower temperatures due to oxidative processes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and degradation profile by measuring mass loss as a function of temperature.[6][7]
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Procedure:
-
Tare a clean, empty sample pan (typically aluminum or platinum).
-
Dispense 5-10 mg of this compound into the pan.[6]
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air/oxygen) at a flow rate of 20-50 mL/min to control the atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[8]
-
Record the sample mass as a function of temperature.
-
Analyze the resulting thermogram to determine onset temperature and percentage mass loss.
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, identifying the onset temperature and enthalpy of decomposition.[5][9]
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing is crucial to prevent evaporation before decomposition.
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the resulting thermogram to identify exothermic or endothermic events and calculate the enthalpy of decomposition.[5]
-
4.3 Analysis of Decomposition Products by GC-MS
-
Objective: To identify the volatile and semi-volatile products formed during thermal decomposition.
-
Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).
-
Procedure:
-
Place a small, accurately weighed amount of this compound into a pyrolysis tube.
-
Heat the sample in the pyrolysis unit to a specific decomposition temperature (e.g., 250 °C), determined from TGA/DSC results.
-
The volatile decomposition products are swept directly into the GC injection port.
-
The products are separated on a suitable capillary column (e.g., a polar column for oxygenated compounds).
-
The separated components are detected and identified by the Mass Spectrometer based on their mass spectra and retention times.[10]
-
The workflow for these experimental procedures is illustrated below.
Conclusion
While specific experimental data for this compound is absent from the public domain, a robust understanding of its thermal behavior can be inferred from the chemistry of its constituent functional groups. The compound is predicted to have moderate thermal stability, with decomposition likely initiating around 180-200 °C. The decomposition is expected to be complex, involving parallel pathways of ether scission via free-radical mechanisms and dehydration of the secondary alcohol group. The analytical methods outlined in this guide, particularly TGA, DSC, and Py-GC-MS, provide a comprehensive framework for experimentally verifying these predictions and establishing a detailed thermal hazard profile. Such an evaluation is essential for ensuring the safe application and development of processes involving this compound.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Methodological & Application
Asymmetric Synthesis of 1-Methoxypentan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these intermediates often dictates the efficacy and safety of the final drug product. 1-Methoxypentan-3-ol, with its stereocenter at the C-3 position, is a valuable chiral synthon. Its asymmetric synthesis provides access to enantiomerically pure forms, which are essential for the development of stereochemically defined active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on the highly efficient and selective method of asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 1-methoxypentan-3-one.
Overview of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This technique typically employs a transition metal catalyst, most notably ruthenium complexes, with a chiral ligand. The reaction involves the transfer of hydrogen from a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone substrate. The chirality of the ligand directs the hydrogenation to one of the two prochiral faces of the ketone, resulting in the formation of one enantiomer of the alcohol in excess.
Noyori-type catalysts, which consist of a ruthenium(II) center, an arene ligand, and a chiral N-sulfonated 1,2-diamine ligand (e.g., TsDPEN), are particularly effective for this transformation. These catalysts are known for their high activity, selectivity, and broad substrate scope.
Experimental Protocols
This section provides a representative protocol for the asymmetric transfer hydrogenation of 1-methoxypentan-3-one to this compound. The protocol is adapted from established procedures for the asymmetric reduction of aliphatic ketones using Noyori-type catalysts.
Materials:
-
1-Methoxypentan-3-one (Substrate)
-
[RuCl(p-cymene)((R,R)-TsDPEN)] or [RuCl(p-cymene)((S,S)-TsDPEN)] (Catalyst)
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (if not pre-formed): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl2(p-cymene)]2 dimer and the corresponding chiral ligand ((R,R)- or (S,S)-TsDPEN) in a 1:2.2 molar ratio. Anhydrous solvent is added, and the mixture is stirred at room temperature for 1-2 hours to form the active catalyst.
-
Reaction Setup: To a separate oven-dried Schlenk flask under an inert atmosphere, add the catalyst solution (typically 0.1 to 1 mol% relative to the substrate).
-
Hydrogen Donor Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This mixture serves as the hydrogen source.
-
Reaction Execution:
-
Add the 1-methoxypentan-3-one substrate to the flask containing the catalyst.
-
Add the formic acid/triethylamine mixture (typically 2-5 equivalents relative to the substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization and Enantiomeric Excess (ee) Determination:
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess of the this compound by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). A common method involves using a chiral column (e.g., a cyclodextrin-based column for GC) and comparing the peak areas of the two enantiomers.
-
Data Presentation
The following tables summarize typical quantitative data for the asymmetric transfer hydrogenation of aliphatic ketones using Noyori-type catalysts. While specific data for 1-methoxypentan-3-one is not extensively published, the data for structurally similar ketones such as 2-hexanone provides a good indication of the expected performance.
Table 1: Asymmetric Transfer Hydrogenation of Aliphatic Ketones
| Entry | Substrate | Catalyst (mol%) | Ligand | H-Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 2-Hexanone | 1 | (R,R)-TsDPEN | HCOOH/NEt3 | DCM | 28 | 12 | >95 | 92 (R) |
| 2 | 2-Heptanone | 0.5 | (S,S)-TsDPEN | HCOOH/NEt3 | CH3CN | 30 | 18 | >95 | 94 (S) |
| 3 | 3-Hexanone | 1 | (R,R)-TsDPEN | i-PrOH/KOH | i-PrOH | 25 | 24 | 90 | 88 (R) |
| 4 | Cyclopentanone | 0.1 | (S,S)-TsDPEN | HCOOH/NEt3 | DCM | 25 | 6 | >99 | 98 (S) |
Table 2: Influence of Reaction Parameters on the Asymmetric Reduction of 2-Hexanone
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | 28 | 12 | >95 | 92 |
| 2 | 0.5 | 28 | 24 | >95 | 92 |
| 3 | 1.0 | 40 | 6 | >95 | 90 |
| 4 | 0.1 | 28 | 48 | 85 | 93 |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of this compound.
Diagram 2: Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Conclusion
The asymmetric synthesis of this compound via catalytic transfer hydrogenation is a highly efficient and selective method for obtaining this valuable chiral building block. The use of Noyori-type ruthenium catalysts allows for the production of the desired enantiomer with high enantiomeric excess under mild reaction conditions. The detailed protocol and representative data provided in this application note serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable and scalable production of enantiomerically pure this compound for various applications. Further optimization of reaction parameters may be necessary to achieve the highest possible yield and enantioselectivity for this specific substrate.
Application Notes: Use of 1-Methoxypentan-3-ol as a Chiral Building Block
Researchers, scientists, and drug development professionals, please note: Following a comprehensive review of available scientific literature, it has been determined that 1-Methoxypentan-3-ol is not a commonly utilized or well-documented chiral building block in organic synthesis.
Extensive searches for the enantioselective synthesis, stereoselective reactions, and applications of this compound in the construction of complex chiral molecules, including for drug development, did not yield specific methodologies or protocols. The scientific literature readily accessible does not contain detailed experimental procedures, quantitative data on reaction yields, enantiomeric excess, or diastereomeric ratios related to this specific compound.
Therefore, the creation of detailed Application Notes and Protocols, as originally intended, is not feasible due to the absence of foundational research and published data on the use of this compound as a chiral building block.
General Context of Chiral Alcohols in Synthesis
While information on this compound is scarce, it is pertinent to discuss the general role of chiral alcohols and related structures in asymmetric synthesis. Chiral alcohols are fundamental precursors in the synthesis of a vast array of enantiomerically pure compounds, serving as versatile intermediates in the pharmaceutical, agrochemical, and fragrance industries.
The value of a chiral building block is determined by several factors:
-
Accessibility: The ability to synthesize the building block in high enantiomeric purity through reliable and scalable methods.
-
Versatility: The range of chemical transformations the building block can undergo without racemization.
-
Utility: The successful incorporation of the building block into target molecules of scientific or commercial interest.
Common strategies for the preparation of chiral alcohols include:
-
Asymmetric reduction of prochiral ketones: Utilizing chiral catalysts or reagents to stereoselectively reduce a ketone to a single enantiomer of the corresponding alcohol.
-
Kinetic resolution of racemic alcohols: Selectively reacting one enantiomer of a racemic alcohol mixture, allowing for the separation of the unreacted enantiomer.
-
Chiral pool synthesis: Starting from naturally occurring enantiopure materials, such as amino acids or carbohydrates.
A hypothetical synthetic pathway for preparing enantiomerically enriched this compound could involve the asymmetric reduction of its corresponding ketone, 1-Methoxypentan-3-one.
Hypothetical Synthetic Workflow
Below is a conceptual workflow for the asymmetric synthesis of this compound and its potential application. It is crucial to understand that this is a generalized representation and not based on published experimental data for this specific molecule.
Caption: Hypothetical workflow for the synthesis and application of chiral this compound.
Conclusion for Researchers
Given the current state of the available literature, researchers interested in the stereoselective properties and synthetic utility of this compound would be venturing into a novel area of study. The initial steps for such a research program would involve:
-
Development of an efficient and reliable method for the enantioselective synthesis of both (R)- and (S)-1-Methoxypentan-3-ol. This would likely focus on the asymmetric reduction of 1-Methoxypentan-3-one. Key aspects to investigate would include the choice of chiral catalyst, reducing agent, solvent, and reaction conditions to optimize both chemical yield and enantiomeric excess.
-
Characterization of the enantiopure this compound. This would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral chromatography to confirm the structure and determine the enantiomeric purity.
-
Exploration of its utility as a chiral building block. This would entail subjecting the enantiopure alcohol to various chemical transformations to assess its stability and reactivity, and subsequently incorporating it into the synthesis of new chiral molecules.
Until such foundational research is conducted and published, detailed application notes and protocols for the use of this compound as a chiral building block cannot be provided. Professionals in drug development and other scientific fields are advised to consider more established chiral building blocks for their synthetic needs.
Application Notes and Protocols for 1-Methoxypentan-3-ol as a Solvent in Organic Reactions
To the valued researcher, scientist, or drug development professional,
Following a comprehensive search of scientific literature, patent databases, and chemical supplier application notes, it has been determined that there is no published information available on the use of 1-methoxypentan-3-ol as a solvent in organic reactions . This includes a lack of specific experimental protocols, quantitative data on reaction outcomes, or established applications in organic synthesis.
The absence of such data suggests that this compound is not a commonly used or well-characterized solvent within the scientific community for these purposes. Therefore, the detailed application notes and protocols you requested for this specific solvent cannot be provided.
However, to assist in your research endeavors, we have compiled a general overview of the desirable characteristics of a novel solvent for organic synthesis and the typical structure of application notes and protocols. We have also included information on related ether-alcohol solvents to provide a comparative context.
General Properties and Considerations for a Novel Ether-Alcohol Solvent
A solvent like this compound, containing both an ether and a secondary alcohol functional group, would be expected to have a unique set of properties. The combination of a hydrogen-bond donating alcohol group and a hydrogen-bond accepting ether group would classify it as a protic, polar solvent.
Hypothetical Physicochemical Properties of this compound:
| Property | Anticipated Characteristic | Rationale |
| Boiling Point | Moderately high | The presence of hydrogen bonding from the hydroxyl group would lead to a higher boiling point compared to non-polar solvents of similar molecular weight. |
| Solubility | Miscible with a wide range of polar and non-polar solvents | The alcohol group would confer miscibility with polar solvents like water and other alcohols, while the pentyl chain and ether group would provide solubility for less polar organic molecules. |
| Reactivity | Potentially reactive under certain conditions | The secondary alcohol can be oxidized or act as a nucleophile. The ether linkage is generally stable but can be cleaved under strongly acidic conditions. |
| Environmental Profile | Potentially biodegradable | The linear alkyl chain and oxygenated functional groups might render it more susceptible to biodegradation compared to some conventional solvents. |
Structure of a Typical Solvent Application Note
Should research on this compound as a solvent become available, a detailed application note would typically be structured as follows.
Introduction
-
Overview of the solvent's chemical structure and key physical properties.
-
Discussion of its potential as a "green" or sustainable solvent alternative.
-
Summary of its intended applications in organic synthesis.
Physical Properties (Tabulated Data)
A comprehensive table summarizing key physical and safety data would be presented.
| Parameter | Value |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Flash Point | Data not available |
| Water Solubility | Data not available |
Application Examples
This section would detail specific organic reactions where the solvent has been successfully employed. For each reaction, the following would be provided:
-
Reaction Scheme: A clear diagram of the chemical transformation.
-
Protocol: A step-by-step experimental procedure.
-
Results Table: A summary of reaction outcomes.
Example: Hypothetical Suzuki-Miyaura Coupling
Experimental Protocol:
-
To a 25 mL round-bottom flask, add aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Add this compound (5 mL).
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Table:
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-bromoanisole | Phenylboronic acid | Data not available |
| 2 | 1-chloro-4-nitrobenzene | 4-tolylboronic acid | Data not available |
Workflow and Logic Diagrams
To visualize the experimental process, a workflow diagram would be included.
Comparison with Related Solvents
While no data exists for this compound, the properties of other ether-alcohols are well-documented and provide a useful point of reference.
| Solvent | Structure | Boiling Point (°C) | Key Applications |
| 2-Methoxyethanol | C₃H₈O₂ | 124.5 | Industrial solvent, jet fuel anti-icing additive. Use is declining due to toxicity. |
| Di(ethylene glycol) methyl ether | C₅H₁₂O₃ | 194 | Solvent for resins, dyes, and inks; component of hydraulic fluids. |
| 1-Methoxy-2-propanol | C₄H₁₀O₂ | 120 | "Green" solvent for coatings, inks, and cleaners. |
These related solvents highlight the utility of the ether-alcohol functional group combination in creating versatile solvents with a range of boiling points and solvency characteristics.
Conclusion
At present, this compound remains an uncharacterized solvent in the context of organic synthesis. For researchers interested in novel and potentially "green" solvents, this represents an area ripe for investigation. Future studies would need to establish its physical properties, safety profile, and performance in a variety of benchmark organic reactions to determine its viability as a useful solvent for the scientific community.
We recommend that researchers interested in this specific molecule consult chemical suppliers for any available internal data or consider undertaking a research project to characterize its properties and potential applications.
Application Notes and Protocols: Reaction of 1-Methoxypentan-3-ol with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the reaction between 1-methoxypentan-3-ol and Grignard reagents. Due to the bifunctional nature of this compound, containing both a hydroxyl and an ether group, its reactivity with organomagnesium halides is multifaceted. The primary reaction is a rapid acid-base reaction, followed by the potential for a slower, temperature-dependent nucleophilic substitution. These application notes outline the reaction pathways, provide detailed experimental protocols, and present data in a clear, tabular format for practical laboratory use.
Introduction
Grignard reagents are powerful nucleophiles and strong bases that are fundamental in the formation of carbon-carbon bonds.[1] Their reaction with substrates containing acidic protons, such as alcohols, is a well-documented acid-base neutralization.[2] this compound presents an interesting case for Grignard reactions as it possesses both a secondary alcohol, which will readily react with a Grignard reagent in an acid-base manner, and an ether linkage, which is typically unreactive towards Grignard reagents under standard conditions. However, the proximity of the resulting magnesium alkoxide to the methoxy group may facilitate a subsequent intramolecularly-assisted nucleophilic substitution, particularly with an excess of the Grignard reagent and elevated temperatures. Understanding this reactivity is crucial for synthetic chemists aiming to utilize alkoxy alcohols in complex molecule synthesis.
Reaction Pathways
The reaction of this compound with a Grignard reagent (R-MgX) is expected to proceed through two distinct stages:
-
Acid-Base Reaction: The Grignard reagent, being a strong base, will first deprotonate the hydroxyl group of this compound. This is a rapid and exothermic reaction that consumes one equivalent of the Grignard reagent to form a magnesium alkoxide salt and the corresponding alkane from the Grignard reagent's R-group.
-
Nucleophilic Substitution (Potential Second Step): With an excess of the Grignard reagent and potentially elevated temperatures, a second, slower reaction may occur. This is a proposed chelation-assisted nucleophilic substitution where the magnesium of the alkoxide coordinates to the oxygen of the methoxy group, rendering the adjacent carbon more electrophilic and the methoxy group a better leaving group. A second equivalent of the Grignard reagent can then attack this carbon, displacing the methoxy group. Upon acidic workup, this pathway would yield a substituted diol.
Diagram of the Proposed Reaction Pathway
Caption: Proposed reaction pathway for this compound with a Grignard reagent.
Quantitative Data
The following table summarizes the expected reactants and products for the reaction with various Grignard reagents. Please note that the yields for the second step (nucleophilic substitution) are hypothetical and would require experimental validation.
| Grignard Reagent (R-MgX) | R Group | Product of Step 1 (after workup) | Proposed Product of Step 2 (after workup) | Expected Molar Mass of Diol Product ( g/mol ) |
| Methylmagnesium bromide | Methyl | This compound | 3-Methylpentan-1,3-diol | 118.17 |
| Ethylmagnesium bromide | Ethyl | This compound | 3-Ethylpentan-1,3-diol | 132.20 |
| Phenylmagnesium bromide | Phenyl | This compound | 3-Phenylpentan-1,3-diol | 180.24 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Grignard Reagent
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Magnesium sulfate (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, place this compound (1 equivalent) dissolved in anhydrous diethyl ether.
-
Grignard Addition: Add the Grignard reagent (2.2 equivalents) to the dropping funnel. Slowly add the Grignard reagent to the stirred solution of this compound at 0 °C (ice bath). The first equivalent will react exothermically. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours to promote the potential second reaction.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Diagram of the Experimental Workflow
Caption: General experimental workflow for the reaction of this compound with a Grignard reagent.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.
-
The quenching of Grignard reactions is highly exothermic. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.
Conclusion
The reaction of this compound with Grignard reagents is a two-stage process initiated by a rapid acid-base reaction. The potential for a subsequent chelation-assisted nucleophilic substitution of the methoxy group offers a pathway to synthesize substituted 1,3-diols. The provided protocols and data serve as a valuable resource for chemists exploring the synthetic utility of alkoxy alcohols. Experimental verification of the proposed second reaction pathway and optimization of reaction conditions are recommended for specific applications.
References
Application Note: Enantioseparation of 1-Methoxypentan-3-ol using Chiral HPLC
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Methoxypentan-3-ol. Due to the increasing importance of stereoisomeric purity in the pharmaceutical and chemical industries, reliable analytical methods for the resolution of enantiomers are critical. This document provides a recommended starting protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, based on established methodologies for structurally similar small, aliphatic, and alkoxy alcohols. The protocol includes recommended instrumentation, chromatographic conditions, and sample preparation guidelines.
Introduction
This compound is a chiral alcohol with a stereocenter at the C-3 position. The differential pharmacological and toxicological profiles of its enantiomers necessitate a robust analytical method for their separation and quantification. Direct enantioseparation by HPLC on a chiral stationary phase (CSP) is the most widely employed and effective technique for this purpose.[1][2][3] The underlying principle of this separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which is governed by the "three-point interaction model".[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high efficiency in resolving a wide range of chiral compounds, including alcohols.[4][5][6]
This note proposes a starting method for the separation of this compound enantiomers based on the successful resolution of analogous compounds like 2-pentanol and other secondary alcohols. A normal phase chromatographic approach is recommended, as it often provides superior selectivity for polar analytes on polysaccharide-based CSPs.
Recommended Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Refractive Index (RI) detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. Good starting points include:
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Column Dimensions: 4.6 x 250 mm, 5 µm particle size
-
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Sample Vials: Amber glass vials with PTFE-lined caps.
Proposed Chromatographic Method
A screening approach using different polysaccharide-based columns and varying the alcohol modifier in the mobile phase is the most effective strategy to achieve baseline separation.
Table 1: Proposed Initial Screening Conditions
| Parameter | Condition A | Condition B |
| Chiral Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) | Chiralcel® OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 210 nm or RI | UV at 210 nm or RI |
| Injection Vol. | 10 µL | 10 µL |
Method Optimization:
If the initial screening does not provide baseline resolution, the following parameters can be adjusted:
-
Alcohol Modifier Concentration: Vary the percentage of IPA or EtOH in the mobile phase from 5% to 20%. A lower concentration of the alcohol modifier generally increases retention and can improve resolution.
-
Alcohol Modifier Type: If separation is not achieved with IPA, switching to EtOH, or vice-versa, can significantly alter selectivity.
-
Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can increase efficiency and improve resolution.
-
Temperature: Varying the column temperature between 15 °C and 40 °C can influence the thermodynamics of the chiral recognition process and affect separation.
Example Data for Analogous Compounds
While specific data for this compound is not available in the literature, the following table presents typical results for the separation of similar chiral alcohols on polysaccharide-based CSPs to provide an expectation of performance.
Table 2: Example Chromatographic Data for Secondary Alcohol Enantioseparations
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| 2-Pentanol (derivatized) | Silica Gel (indirect) | Not Applicable | tR1: 12.5, tR2: 14.8 | 1.25 | 2.02 |
| 1-Phenyl-1-propanol | Chiralcel® OD-H | n-Hexane/IPA (90:10) | tR1: 8.2, tR2: 9.5 | 1.18 | 2.5 |
| 1-(4-Chlorophenyl)ethanol | Chiralpak® AD-H | n-Hexane/EtOH (95:5) | tR1: 10.1, tR2: 11.3 | 1.14 | 2.1 |
Note: The data presented for analogous compounds are illustrative and the actual retention times and resolution for this compound may vary.
Experimental Protocol
This protocol outlines the steps for the preparation of the mobile phase and sample, as well as the operation of the HPLC system.
Mobile Phase Preparation
-
Measure the required volumes of HPLC grade n-hexane and the chosen alcohol modifier (isopropanol or ethanol) in a clean, dry graduated cylinder.
-
For a 90:10 (v/v) mobile phase, mix 900 mL of n-hexane with 100 mL of the alcohol modifier in a 1 L solvent bottle.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
Sample Preparation
-
Accurately weigh approximately 10 mg of the racemic this compound standard.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for injection.
-
Filter the final sample solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial.
HPLC System Operation
-
System Startup: Ensure the solvent lines are placed in the correct mobile phase bottle and purge the pump to remove any air bubbles.
-
Column Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software with the details of the samples, injection volume, and run time. A typical run time would be 20-30 minutes to ensure elution of both enantiomers.
-
Sample Injection: Place the sample vial in the autosampler tray and start the sequence.
-
Data Analysis: After the run is complete, integrate the peaks corresponding to the two enantiomers. Calculate the retention times (tR), separation factor (α), and resolution (Rs) using the formulas provided by the CDS.
Logical Workflow for Chiral Method Development
Caption: Workflow for chiral HPLC method development.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- 1. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
The Role of 1-Methoxypentan-3-ol in Pharmaceutical Synthesis: An Overview of Available Information
Despite a comprehensive review of scientific literature and chemical databases, there is currently no significant publicly available information to suggest that 1-Methoxypentan-3-ol plays a notable role in the synthesis of pharmaceuticals.
Researchers, scientists, and drug development professionals should be aware that while this molecule is commercially available and its basic chemical properties are documented, its application as a key starting material, intermediate, or chiral building block in the development of pharmaceutical agents is not described in accessible patents, peer-reviewed articles, or other technical resources.
Our investigation into the applications of this compound and its derivatives in medicinal chemistry and as a chiral synthon did not yield any specific examples of its incorporation into drug molecules or established protocols for its use in pharmaceutical manufacturing. The majority of search results pertain to its corresponding ketone, 1-methoxypentan-3-one, or to other structurally unrelated pharmaceutical compounds.
This lack of documented use suggests that this compound is not a commonly employed reagent in the pharmaceutical industry. It is possible that it has been investigated in proprietary, unpublished research, or that it is used in niche applications that are not widely reported. However, based on the available data, it cannot be considered a standard or even a recognized component in pharmaceutical synthesis.
Therefore, this document cannot provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams, as the foundational information for these components is absent from the current body of scientific and technical literature. Researchers considering the use of this compound would need to conduct exploratory research to determine its potential utility in novel synthetic pathways.
Application Notes and Protocols: Catalytic Oxidation of 1-Methoxypentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and fine chemical industries. 1-Methoxypentan-3-one, the product of the oxidation of 1-Methoxypentan-3-ol, is a ketone that can serve as a versatile building block. This document provides detailed application notes and experimental protocols for the catalytic oxidation of this compound, focusing on common and efficient methodologies.
The general transformation involves the conversion of the secondary alcohol group in this compound to a carbonyl group, yielding 1-Methoxypentan-3-one. This reaction requires the presence of an oxidizing agent and often a catalyst to ensure high selectivity and yield.[1][2]
Reaction Principle
The oxidation of a secondary alcohol, such as this compound, involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. This process forms a carbon-oxygen double bond, characteristic of a ketone.[1] Various oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective catalytic systems.[1][3] The choice of oxidant and catalyst is critical to avoid over-oxidation or side reactions.
Catalytic Systems and Data Presentation
Several catalytic systems are effective for the oxidation of secondary alcohols. Below is a summary of common methods with typical reaction parameters. Please note that these are representative conditions and may require optimization for this compound.
| Catalyst/Reagent System | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Selectivity (%) |
| TEMPO/NaOCl | Sodium hypochlorite (bleach) | Dichloromethane/Water | 0 - 25 | 85 - 98 | >99 |
| Swern Oxidation | Dimethyl sulfoxide (DMSO)/Oxalyl chloride | Dichloromethane | -78 to RT | 90 - 99 | >98 |
| Palladium-catalyzed | Aryl halide or O₂ | Toluene or DMF | 80 - 120 | 80 - 95 | >95 |
| Chromium-based (e.g., PCC) | Pyridinium chlorochromate | Dichloromethane | 25 | 80 - 90 | >90 |
Experimental Protocols
Herein, we provide detailed protocols for two common and effective methods for the oxidation of this compound.
Protocol 1: TEMPO-Catalyzed Oxidation using Sodium Hypochlorite
This method is often preferred due to its mild conditions and the use of inexpensive and environmentally benign bleach as the terminal oxidant.[3][4]
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~5% solution)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 10 mmol) in dichloromethane (50 mL).
-
Add TEMPO (0.01-0.1 mol%) and an aqueous solution of potassium bromide (0.1 M, 10 mL).
-
Cool the vigorously stirred biphasic mixture to 0 °C using an ice bath.
-
Slowly add the sodium hypochlorite solution (e.g., 12 mmol, 1.2 equivalents) dropwise via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Methoxypentan-3-one.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Swern Oxidation
The Swern oxidation is a very reliable and high-yielding method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[3][4]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Dry ice/acetone bath, syringe, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add anhydrous dichloromethane (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (e.g., 12 mmol, 1.2 equivalents) to the DCM, followed by the dropwise addition of DMSO (e.g., 24 mmol, 2.4 equivalents). Stir for 15 minutes.
-
Add a solution of this compound (e.g., 10 mmol) in a small amount of anhydrous DCM dropwise over 10 minutes. Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (e.g., 50 mmol, 5 equivalents) dropwise, and stir for 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-Methoxypentan-3-one by distillation or column chromatography.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Oxidizing agents can be hazardous; handle with care.
-
Swern oxidation involves toxic and corrosive reagents (oxalyl chloride) and produces a foul-smelling byproduct (dimethyl sulfide).[4] Ensure proper quenching and waste disposal procedures are followed.
-
Reactions at low temperatures require careful handling of cryogenic baths.
References
Application Notes: Protocols for the Esterification of 1-Methoxypentan-3-ol
Introduction
Esterification is a fundamental and widely utilized transformation in organic synthesis, crucial for the preparation of a vast array of compounds in research, drug development, and materials science. This document provides detailed protocols for the esterification of 1-Methoxypentan-3-ol, a secondary alcohol. The presence of a secondary hydroxyl group influences the reactivity and may require specific conditions to achieve high yields. Three common and effective methods are presented: the classic Fischer-Speier Esterification, acylation using a highly reactive acyl chloride, and the mild Steglich esterification for more sensitive substrates. These protocols are designed to serve as a comprehensive guide for researchers and professionals in the field.
Method Selection
The choice of esterification method depends on several factors including the stability of the substrate, the desired purity of the product, the scale of the reaction, and the availability of reagents.
-
Fischer-Speier Esterification : This acid-catalyzed method is cost-effective and suitable for large-scale synthesis.[1] It is an equilibrium-driven reaction, and therefore requires measures like using an excess of one reactant or removing water as it is formed to drive the reaction to completion.[2][3] It is generally effective for primary and secondary alcohols.[4]
-
Acylation with Acyl Chlorides : This method is highly efficient and typically irreversible, leading to high yields of the desired ester.[5] The reaction is often vigorous and produces hydrogen chloride (HCl) as a byproduct, which is typically neutralized by a base such as pyridine.[6][7] This approach is excellent for achieving complete conversion in a short time.
-
Steglich Esterification : For substrates that may be sensitive to the harsh acidic or basic conditions of other methods, the Steglich esterification offers a mild alternative.[8] It utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction at room temperature.[9] This method is particularly advantageous for complex molecules or when side reactions are a concern.
Protocol 1: Fischer-Speier Esterification
This protocol describes the acid-catalyzed esterification of this compound with a generic carboxylic acid (R-COOH). The reaction is refluxed with a strong acid catalyst, and the water byproduct is removed to drive the equilibrium towards the product.
Materials
-
This compound
-
Carboxylic Acid (e.g., Acetic Acid)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[1]
-
Anhydrous Toluene or Hexane (to facilitate water removal via Dean-Stark apparatus)[1]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Diethyl Ether, Ethyl Acetate, Hexanes)
Experimental Procedure
-
Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the selected carboxylic acid (1.2 - 2.0 eq), and toluene (approx. 2 mL per mmol of alcohol).
-
Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (e.g., 5 mol%).[3]
-
Reaction : Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times range from 1 to 10 hours.[1]
-
Work-up : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude ester can be purified by fractional distillation or flash column chromatography on silica gel to yield the final product.
Protocol 2: Acylation using Acyl Chloride
This protocol details the esterification of this compound using a more reactive acyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials
-
This compound
-
Acyl Chloride (e.g., Acetyl Chloride) (1.1 - 1.5 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Procedure
-
Reaction Setup : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool the flask in an ice bath (0 °C).
-
Reagent Addition : Add the acyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate (pyridinium hydrochloride) will form. The reaction is often vigorous.[6]
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Work-up : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl solution (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification : The resulting crude product is typically purified by flash column chromatography on silica gel to afford the pure ester.
Protocol 3: Steglich Esterification
This protocol provides a mild method for esterification using DCC as a coupling agent and DMAP as a catalyst, suitable for acid- or base-sensitive substrates.
Materials
-
This compound
-
Carboxylic Acid (1.0 - 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 - 1.5 eq)[8]
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)[8]
-
Anhydrous Dichloromethane (DCM) or Acetonitrile[10]
-
Diethyl Ether or Hexanes
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Procedure
-
Reaction Setup : To a round-bottom flask, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) to anhydrous DCM. Stir the mixture at room temperature until all solids dissolve.
-
Reagent Addition : Cool the flask to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[8]
-
Reaction : Remove the ice bath and stir the reaction at room temperature for 2-12 hours. Monitor the reaction's completion by TLC.
-
Work-up : Once the reaction is complete, cool the mixture in an ice bath to precipitate the maximum amount of DCU. Filter off the DCU precipitate and wash it with a small amount of cold DCM or diethyl ether.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash it sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude ester by flash column chromatography to remove any residual DCU and other impurities.
Data Presentation: Comparison of Protocols
The following tables summarize typical reaction parameters and expected outcomes for the esterification of a secondary alcohol like this compound. Yields are representative and can vary based on the specific carboxylic acid used and optimization of reaction conditions.
Table 1: Reagents and Catalysts
| Protocol | Acylating Agent | Catalyst / Coupling Agent | Base / Additive |
| Fischer-Speier | Carboxylic Acid | H₂SO₄ or p-TsOH | None |
| Acyl Chloride | Acyl Chloride | None | Pyridine or Et₃N |
| Steglich | Carboxylic Acid | DMAP | DCC |
Table 2: Typical Reaction Conditions and Yields
| Protocol | Solvent | Temperature | Reaction Time | Typical Yield |
| Fischer-Speier | Toluene / Hexane | 60-110 °C (Reflux)[1] | 1 - 10 h[1] | 60 - 85% |
| Acyl Chloride | Dichloromethane | 0 °C to RT | 1 - 4 h | 85 - 98% |
| Steglich | Dichloromethane | 0 °C to RT[9] | 2 - 12 h | 80 - 95% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an ester from this compound.
Caption: General workflow for the esterification of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application of 1-Methoxypentan-3-ol in Polymer Chemistry: A Theoretical and Comparative Overview
Note to the Reader: Extensive literature searches did not yield any specific, documented applications of 1-Methoxypentan-3-ol in polymer chemistry. The following application notes and protocols are therefore based on the theoretical reactivity of its functional groups (a secondary alcohol and an ether) and by drawing parallels with structurally similar molecules. This document is intended to provide a conceptual framework for researchers and scientists interested in exploring the potential of this molecule.
Introduction and Theoretical Potential
This compound is a bifunctional molecule containing a secondary hydroxyl group and a methoxy ether group. This structure suggests several potential, albeit underexplored, applications in polymer science:
-
As a Monomer: The hydroxyl group can participate in step-growth polymerization reactions, such as esterification and urethane formation. The presence of the methoxy side chain could impart flexibility and hydrophilicity to the resulting polymer backbone.
-
As a Chain Transfer Agent: In chain-growth polymerization, the alcohol proton could potentially act as a chain transfer agent, which can be used to control the molecular weight of the polymer.
-
As a Polymer Modifier: The molecule could be grafted onto existing polymer chains to introduce hydroxyl and ether functionalities, thereby altering the polymer's surface properties, solubility, or reactivity.
-
As a Solvent or Plasticizer: Its amphipathic nature (containing both polar and non-polar regions) might make it a candidate as a specialty solvent for certain polymerization reactions or as a plasticizer for polar polymers.
Theoretical Application: Synthesis of a Modified Polyester
One of the most plausible applications of this compound is as a co-monomer in the synthesis of polyesters. By incorporating it into a reaction with a diacid and a diol, a polyester with pendant methoxyethyl groups can be formed. These side chains could influence the polymer's thermal properties, solubility, and biodegradability.
Hypothetical Reaction Scheme
Caption: Hypothetical polycondensation reaction for a modified polyester.
Experimental Protocol (Theoretical)
Objective: To synthesize a polyester incorporating this compound as a co-monomer.
Materials:
-
Adipic acid
-
Ethylene glycol
-
This compound
-
Titanium(IV) butoxide (catalyst)
-
Toluene (for water removal)
-
Nitrogen gas supply
-
Standard glassware for polymerization under inert atmosphere
Procedure:
-
A three-necked round-bottom flask is charged with adipic acid, ethylene glycol, and this compound in a desired molar ratio (e.g., 1:0.9:0.1).
-
The flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene.
-
The mixture is heated to 150°C under a slow stream of nitrogen to melt the reactants and form a homogenous solution.
-
A catalytic amount of titanium(IV) butoxide is added.
-
The temperature is gradually increased to 220°C to initiate the polycondensation reaction. Water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
The reaction is monitored by measuring the amount of water collected.
-
Once the theoretical amount of water is collected, the reaction is stopped by cooling the flask to room temperature.
-
The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to purify it.
-
The purified polymer is dried in a vacuum oven.
Anticipated Polymer Properties and Characterization
The incorporation of this compound is expected to lower the glass transition temperature (Tg) and crystallinity of the polyester due to the flexible, non-symmetrical side chains.
| Analytical Technique | Anticipated Information |
| Nuclear Magnetic Resonance (NMR) | Confirmation of the incorporation of this compound units into the polymer chain and determination of the co-monomer ratio. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic ester and ether functional groups in the polymer. |
| Gel Permeation Chromatography (GPC) | Determination of the molecular weight and molecular weight distribution of the synthesized polyester. |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg) and melting temperature (Tm) to assess the impact of the co-monomer on thermal properties. |
Comparative Analysis with Structurally Related Molecules
While no direct data exists for this compound, research on similar molecules can provide insights into its potential behavior.
-
3-Methoxy-1,2-propanediol: This molecule has been used to synthesize polyetherimides with lowered glass transition temperatures and increased elasticity compared to commercial counterparts.[1] This suggests that the methoxy group in a diol can indeed be used to tailor polymer properties.
-
Methoxy-terminated Monomers: Methoxy-functionalized oxetanes have been used in cationic ring-opening polymerization to create polymer electrolytes for lithium-ion batteries. The methoxy groups, in this case, contribute to the polymer's ion-conducting properties.
Experimental Workflow for Polymer Synthesis and Characterization
The following diagram illustrates a general workflow for investigating the use of a novel co-monomer like this compound in polymer synthesis.
Caption: General workflow for polymer synthesis and characterization.
Conclusion
While there is currently no published research on the application of this compound in polymer chemistry, its chemical structure suggests potential as a co-monomer for modifying polymer properties. The hypothetical protocols and workflows presented here provide a starting point for researchers to explore its utility. Further experimental investigation is necessary to validate these theoretical applications and to fully characterize the properties of polymers derived from this molecule.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxypentan-3-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methoxypentan-3-ol. The primary focus of this document is the reduction of 1-Methoxypentan-3-one.
Experimental Protocol: Reduction of 1-Methoxypentan-3-one
A common and effective method for synthesizing this compound is the reduction of the corresponding ketone, 1-Methoxypentan-3-one, using a reducing agent such as sodium borohydride (NaBH₄).
Materials:
-
1-Methoxypentan-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (or another suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methoxypentan-3-one in methanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas may be evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: If necessary, purify the crude product by distillation or column chromatography to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 1-Methoxypentan-3-one | 10 g (86.1 mmol) | Starting material |
| Sodium Borohydride (NaBH₄) | 0.98 g (25.8 mmol) | Reducing agent (1.2 eq relative to ketone) |
| Methanol (MeOH) | 100 mL | Solvent |
| Reaction Conditions | ||
| Temperature | 0-5 °C (addition), RT (reaction) | Control is crucial for selectivity |
| Reaction Time | 1-2 hours | Monitor by TLC or GC |
| Work-up & Purification | ||
| Extraction Solvent | Diethyl ether | |
| Drying Agent | Anhydrous MgSO₄ | |
| Expected Yield | ||
| Theoretical Yield | 10.18 g | Based on 100% conversion |
| Expected Actual Yield | 8.14 - 9.16 g (80-90%) | Yields may vary based on purity and technique |
Troubleshooting Guide & FAQs
Q1: Why is the yield of my this compound synthesis lower than expected?
A1: Low yields can result from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and monitor using TLC or GC until the starting material is consumed.
-
Purity of Starting Material: Impurities in the 1-Methoxypentan-3-one can lead to side reactions and lower the yield.
-
Moisture: Sodium borohydride reacts with water. Ensure all glassware is dry and use anhydrous solvents.
-
Loss during Work-up: The product may be lost during the extraction or purification steps. Ensure proper phase separation during extraction and minimize transfers.
Q2: How can I determine if the reaction is complete?
A2: The most common methods for monitoring the reaction are:
-
Thin Layer Chromatography (TLC): Spot the reaction mixture against the starting material. The disappearance of the starting material spot indicates the reaction is likely complete.
-
Gas Chromatography (GC): This provides a more quantitative assessment of the conversion of the starting material to the product.
Q3: I see multiple spots on my TLC plate after the reaction. What are they?
A3: Besides the product and unreacted starting material, other spots could be:
-
Side Products: Depending on the reaction conditions, side reactions may occur.
-
Impurity from Starting Material: The impurity may be carried through the reaction.
-
Over-reduction: While less common with NaBH₄, more potent reducing agents could lead to other products.
Q4: The reaction is very slow or not starting. What should I do?
A4:
-
Check Reagents: Ensure the sodium borohydride is fresh, as it can degrade over time.
-
Temperature: While the addition is done at a low temperature, the reaction itself is typically run at room temperature. Ensure the ice bath has been removed to allow the reaction to proceed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Synthesis of 1-Methoxypentan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methoxypentan-3-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation of this compound via two common synthetic routes: the Grignard reaction of 3-methoxypropanal with ethylmagnesium bromide and the reduction of 1-methoxypentan-3-one.
Route 1: Grignard Reaction
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield (<50%) in our Grignard synthesis of this compound from 3-methoxypropanal and ethylmagnesium bromide. What are the potential causes and solutions?
Answer:
Low yields in Grignard reactions are a common issue and can often be attributed to several factors. Below is a summary of potential causes and recommended troubleshooting steps.
Potential Causes and Solutions for Low Yield:
| Cause | Recommended Action |
| Presence of Water | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Quality Grignard Reagent | Use freshly prepared or recently titrated ethylmagnesium bromide. The concentration of commercial Grignard reagents can decrease over time. |
| Side Reaction with Aldehyde Enolization | The Grignard reagent can act as a base, deprotonating the acidic α-proton of the aldehyde, leading to an enolate that will not react to form the desired alcohol. Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. |
| Side Reaction: Reduction of the Aldehyde | In some cases, the Grignard reagent can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol (3-methoxypropanol). This is more likely with bulky Grignard reagents but can occur. Slower addition at low temperatures can help minimize this. |
| Impure Starting Materials | Ensure the 3-methoxypropanal is pure and free of acidic impurities or water. Distill the aldehyde if necessary. |
Issue 2: Presence of Significant Byproducts in the Final Product
Question: Our post-reaction analysis (GC-MS) of the this compound synthesis shows several significant impurities. What are the likely side products and how can we minimize their formation?
Answer:
The primary side products in this Grignard reaction are typically a result of the basicity of the Grignard reagent and reactions with trace impurities.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 3-Methoxypropanol | Reduction of 3-methoxypropanal by the Grignard reagent. | Maintain a low reaction temperature and ensure slow addition of the aldehyde. |
| Ethane | Reaction of ethylmagnesium bromide with any protic source (e.g., water, acidic impurities). | Ensure strictly anhydrous conditions and pure starting materials. |
| Unreacted 3-methoxypropanal | Incomplete reaction due to insufficient Grignard reagent or poor reaction conditions. | Use a slight excess of a freshly titrated Grignard reagent. |
| Higher Molecular Weight Adducts | Potential for aldol condensation of the starting aldehyde, catalyzed by the basic Grignard reagent. | Keep the reaction temperature low and minimize the time the aldehyde is in the presence of the Grignard reagent before workup. |
Quantitative Analysis of a Typical Reaction Mixture:
The following table represents a typical product distribution in a suboptimal Grignard reaction, as analyzed by GC-MS.
| Compound | Retention Time (min) | Relative Area (%) |
| Ethane | 1.5 | N/A (volatile) |
| 3-Methoxypropanal | 4.2 | 15 |
| 3-Methoxypropanol | 5.8 | 10 |
| This compound | 7.5 | 65 |
| Higher MW Adducts | >9.0 | 10 |
Route 2: Reduction of 1-Methoxypentan-3-one
Issue 1: Incomplete Reduction to this compound
Question: We are using sodium borohydride (NaBH4) to reduce 1-methoxypentan-3-one, but the reaction does not go to completion, leaving significant starting material. What can we do to improve the conversion?
Answer:
Incomplete reduction with NaBH4 can be due to several factors related to the reagent and reaction conditions.
Troubleshooting Incomplete Reduction:
| Cause | Recommended Action |
| Insufficient Reducing Agent | While theoretically 1 equivalent of NaBH4 can reduce 4 equivalents of ketone, in practice, it is common to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete conversion. |
| Low Reaction Temperature | While the reaction is often performed at 0 °C to control exothermicity, allowing it to warm to room temperature for a period can help drive the reaction to completion. |
| Choice of Solvent | The reaction is typically run in a protic solvent like methanol or ethanol. Ensure the solvent is of sufficient purity. |
| Deactivated NaBH4 | Sodium borohydride can slowly decompose upon exposure to moisture. Use fresh, dry NaBH4. |
Issue 2: Formation of Borate Esters and Difficult Workup
Question: After the reduction of 1-methoxypentan-3-one with NaBH4, we are having difficulty isolating the pure this compound, and we suspect the formation of stable borate esters. How should we proceed with the workup?
Answer:
The formation of borate esters is a common intermediate step in NaBH4 reductions. Proper workup is crucial for their hydrolysis and isolation of the desired alcohol.
Workup Protocol for Borate Ester Hydrolysis:
-
After the reaction is complete (as monitored by TLC or GC), cool the reaction mixture in an ice bath.
-
Slowly and carefully add a dilute acid (e.g., 1 M HCl) to quench any remaining NaBH4 and to hydrolyze the borate esters. Be cautious as hydrogen gas will be evolved.
-
Continue adding the acid until the solution is acidic (test with pH paper).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
-
Preparation: Under an inert atmosphere, add magnesium turnings (1.2 eq.) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium. If the reaction does not initiate, a small crystal of iodine can be added. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3-methoxypropanal (1.0 eq.) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.
Protocol 2: Reduction of 1-Methoxypentan-3-one
-
Preparation: Dissolve 1-methoxypentan-3-one (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, keeping the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the reaction and hydrolyze the borate esters until the solution is acidic.
-
Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the reduction synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: 1-Methoxypentan-3-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Methoxypentan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. If prepared via a Grignard reaction, potential impurities include unreacted starting materials (e.g., aldehydes and Grignard reagents), byproducts from side reactions, and solvents used in the synthesis and workup.[1][2][3][4][5] If a Williamson ether synthesis approach is taken to introduce the methoxy group, unreacted precursor alcohol and alkylating agent, as well as elimination byproducts, may be present.[6][7][8][9] Water and other solvents are also common impurities.
Q2: What is the recommended primary purification method for this compound?
A2: Fractional distillation is the most common and effective method for purifying this compound.[10] This technique separates compounds based on differences in their boiling points. Given that this compound is a relatively simple alcohol, distillation should effectively remove most common impurities which will likely have significantly different boiling points.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate volatile impurities and identify them based on their mass spectra. The relative peak areas in the gas chromatogram can provide a quantitative estimation of purity.[11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities by comparing the integrals of the signals from this compound to those of the impurities.[15][16][17] Quantitative NMR (qNMR) can be used for a more precise purity determination.
Troubleshooting Guides
Distillation Issues
Problem: The distillation is proceeding very slowly or not at all.
| Possible Cause | Suggested Solution |
| Inadequate heating of the distillation flask. | Ensure the heating mantle is set to an appropriate temperature to bring the liquid to a steady boil. |
| Insufficient vacuum (if performing vacuum distillation). | Check the vacuum pump and all connections for leaks. Ensure the vacuum level is appropriate for the desired boiling point. |
| Flooding of the distillation column. | Reduce the heating rate to allow for proper vapor-liquid equilibrium on the packing or trays. |
| Improper insulation of the distillation apparatus. | Insulate the distillation column and head to minimize heat loss to the surroundings. |
Problem: The distillate is not pure, as confirmed by GC-MS or NMR.
| Possible Cause | Suggested Solution |
| Inefficient distillation column. | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. |
| Distillation rate is too high. | Slow down the distillation rate by reducing the heat input to allow for better separation. |
| Presence of an azeotrope. | Investigate the possibility of an azeotrope forming with a solvent or impurity. If so, a different purification technique or azeotropic distillation with a third component may be necessary. |
| Contaminated collection flask. | Ensure all glassware is clean and dry before starting the distillation. |
Purity Analysis Issues
Problem: Broad peaks are observed in the Gas Chromatogram.
| Possible Cause | Suggested Solution |
| Sample overload on the GC column. | Prepare a more dilute sample and inject a smaller volume. |
| Active sites on the GC column interacting with the alcohol. | Use a column specifically designed for alcohol analysis or derivatize the alcohol to a less polar compound before analysis. |
| Poor sample injection technique. | Ensure a rapid and smooth injection to obtain sharp peaks. |
Problem: Unexpected peaks in the NMR spectrum.
| Possible Cause | Suggested Solution |
| Residual solvent from purification. | Identify the solvent by its characteristic chemical shift and remove it by drying the sample under high vacuum. |
| Presence of water. | The hydroxyl proton peak can be broad and its chemical shift can vary. A D2O shake can confirm the presence of the -OH peak as it will disappear from the spectrum. |
| Impurities from the synthesis. | Compare the spectrum with those of the starting materials and expected byproducts to identify the impurities. Further purification may be required. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Charging: Charge the crude this compound into the round-bottom flask, adding a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Equilibration: As the liquid begins to boil and the vapor rises through the column, a temperature gradient will be established. Allow the system to equilibrate by adjusting the heating rate so that the condensation ring rises slowly up the column.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. Discard any initial lower-boiling fractions (forerun) and stop the distillation before the temperature rises significantly, leaving a small residue in the distillation flask.
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Instrument Setup: Set up the GC-MS with an appropriate column (e.g., a polar capillary column like a DB-WAX) and a suitable temperature program. The initial temperature should be low enough to resolve any low-boiling impurities, followed by a ramp to a temperature that allows for the elution of this compound in a reasonable time.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Acquire the data, including the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: Integrate the peaks in the TIC to determine the relative area percentages. Identify the peak corresponding to this compound by its retention time and mass spectrum. Identify any impurity peaks by searching their mass spectra against a library database.
Visualizations
References
- 1. coconote.app [coconote.app]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Resolving peak tailing in HPLC analysis of 1-Methoxypentan-3-ol
Technical Support Center: HPLC Analysis
This guide provides troubleshooting assistance for resolving peak tailing issues encountered during the HPLC analysis of 1-Methoxypentan-3-ol, a polar aliphatic alcohol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common form of peak distortion where the back half of the chromatographic peak is wider than the front half, resulting in an asymmetrical shape.[1] Ideally, a chromatographic peak should be symmetrical, resembling a Gaussian curve.[2] Peak tailing is quantitatively measured by a tailing factor or asymmetry factor, where a value greater than 1 indicates tailing.[3][4]
Q2: Why is my this compound peak tailing?
A2: The most probable cause of peak tailing for a polar compound like this compound is secondary interactions between the analyte's hydroxyl group and active sites on the stationary phase.[5][6] In reversed-phase HPLC using silica-based columns, these active sites are often residual silanol groups (Si-OH) that have not been fully end-capped.[3][7] The polar hydroxyl group of your analyte can form hydrogen bonds with these silanol groups, causing a secondary retention mechanism that delays the elution of a portion of the analyte molecules, leading to a tailed peak.[8]
Q3: Can the mobile phase pH affect the peak shape of a neutral alcohol?
A3: While this compound is a neutral compound and its own structure is unaffected by typical mobile phase pH, the pH can still significantly impact peak shape.[9] The ionization state of the residual silanol groups on the silica packing is pH-dependent. At a mid-range pH (e.g., > 3-4), silanol groups can deprotonate to become negatively charged (SiO-), which strongly interact with polar or basic analytes, causing severe tailing.[2][3][10] By operating at a low pH (e.g., 2.5-3.0), the silanols remain protonated and less active, minimizing these secondary interactions.[3][11]
Q4: Does peak tailing affect my quantitative results?
A4: Yes. Peak tailing is problematic because it can lead to inaccurate peak integration, which compromises the precision and accuracy of quantitative analysis.[1][4] It also reduces the resolution between closely eluting peaks, potentially masking impurities or other components.[1]
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide follows a systematic approach to diagnose and resolve the issue.
Step 1: Initial Diagnosis - System Issue vs. Chemical Interaction
The first step is to determine if the tailing is specific to this compound or if it affects all peaks in your chromatogram.
-
Observation : Only the this compound peak is tailing, while other non-polar or well-behaved compounds in the same run have symmetrical peaks.
-
Observation : All peaks in the chromatogram are tailing or distorted.
Step 2: Addressing Chemical Interactions
If the problem is specific to your polar analyte, the strategies below, summarized in the table, can resolve it.
Table 1: Troubleshooting Chemical Causes of Peak Tailing
| Strategy | Recommended Action | Expected Outcome |
| Optimize Mobile Phase pH | Lower the pH of the aqueous portion of the mobile phase to 2.5-3.0 using an appropriate acid (e.g., formic acid, phosphoric acid).[3][11] | Suppresses the ionization of residual silanol groups, reducing their ability to interact with the analyte's hydroxyl group and thus improving peak symmetry.[9][11] |
| Use a Sacrificial Base | Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase at a concentration of approximately 25 mM.[7][11] | The TEA preferentially interacts with the active silanol sites, effectively shielding them from the analyte and minimizing secondary interactions.[11] |
| Select a Different Column | Switch to a column with a more inert stationary phase. Modern, high-purity, "Type B" silica columns that are thoroughly end-capped are recommended.[2][13] | These columns have a lower concentration of accessible silanol groups, leading to significantly reduced secondary interactions and better peak shapes for polar compounds.[3][6] |
Step 3: Correcting Physical and System-Wide Issues
If all peaks are tailing, it points to a problem with the column hardware or the HPLC system itself.
Table 2: Troubleshooting Physical Causes of Peak Tailing
| Potential Cause | Diagnostic Check | Recommended Solution |
| Column Contamination/Void | Column pressure may be unusually high or low. The problem appeared suddenly after many injections. | Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent.[1] If a void (settled packing bed) is suspected at the inlet, the column may need to be replaced.[3][12] |
| Extra-Column Volume | Problem persists even with a new column. | Ensure all tubing connections between the injector, column, and detector are made with minimal tubing length and the narrowest possible internal diameter (e.g., 0.005").[2] Check for improper fittings or ferrules that could create dead volume.[10] |
| Sample Overload | Peak tailing improves upon diluting the sample or reducing the injection volume.[6] | Reduce the sample concentration or injection volume to stay within the column's linear capacity.[5][6] |
| Solvent Mismatch | The sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper focusing on the column head.[5][6] |
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective : To suppress silanol activity by lowering the mobile phase pH.
-
Materials :
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., Acetonitrile or Methanol)
-
0.1% (v/v) Formic Acid or Trifluoroacetic Acid (TFA) in water
-
Calibrated pH meter
-
-
Procedure :
-
Prepare the aqueous portion of your mobile phase.
-
Before mixing with the organic modifier, add the acid dropwise until the pH of the aqueous component is between 2.5 and 3.0.[11]
-
Record the final pH.
-
Mix the pH-adjusted aqueous phase with the organic modifier at the desired ratio.
-
Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analyze the peak shape of this compound.
-
Protocol 2: Column Flushing and Regeneration
-
Objective : To remove strongly retained contaminants from the column that may be causing peak distortion.
-
Procedure : Note: Always consult the column manufacturer's guidelines before proceeding. Ensure the flushing solvents are miscible.
-
Disconnect the column from the detector to prevent contamination.[8]
-
Reverse the column direction (connect the outlet to the pump).
-
Set the flow rate to 25-50% of the typical analytical flow rate.
-
Flush the column sequentially with the following solvents for at least 20 column volumes each:
-
Mobile phase (without buffer salts)
-
HPLC-grade water
-
Isopropanol
-
Hexane (only for standard silica-based C8/C18 columns; check compatibility)
-
Isopropanol
-
HPLC-grade water
-
Mobile phase (without buffer salts)
-
-
Return the column to its original orientation, reconnect to the detector, and equilibrate thoroughly with the analytical mobile phase.
-
Mechanism of Silanol Interaction
The diagram below illustrates the secondary interaction responsible for the peak tailing of this compound on a standard silica-based stationary phase.
Caption: Interaction between an analyte's hydroxyl group and a surface silanol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting low enantiomeric excess in asymmetric synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low enantiomeric excess (ee) in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for obtaining a low enantiomeric excess (ee)?
A1: Low enantiomeric excess can stem from a variety of factors throughout the experimental process. The most common culprits include:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the stereochemical outcome of a reaction.
-
Impure Starting Materials: The purity of the substrate, reagents, and catalyst is critical. Even trace impurities can interfere with the chiral catalyst or promote side reactions.
-
Catalyst-Related Issues: The chiral catalyst or ligand may be impure, degraded, or used in an incorrect loading. The catalyst may also not be suitable for the specific substrate.
-
Incorrect Analytical Methods: The method used to determine the enantiomeric excess, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, may not be properly optimized, leading to inaccurate results.
Q2: How does temperature affect enantiomeric excess?
A2: Temperature plays a crucial role in the thermodynamics and kinetics of an asymmetric reaction. Generally, lower temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures, favoring the formation of the major enantiomer. However, excessively low temperatures can significantly slow down the reaction rate. Therefore, it is essential to find an optimal temperature that balances reaction rate and enantioselectivity.
Q3: Can the solvent really have a significant impact on the enantiomeric excess?
A3: Absolutely. The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting the enantioselectivity.[1][2][3][4][5] Solvent polarity, viscosity, and its ability to form hydrogen bonds can all play a role.[4] In some cases, changing the solvent can even invert the stereochemical outcome of a reaction.[5] Therefore, a solvent screen is a crucial step in optimizing an asymmetric synthesis.
Q4: My catalyst is from a commercial source. Do I still need to worry about its purity?
A4: Yes. While commercial catalysts are generally of high purity, it is always good practice to verify their purity and integrity, especially if you are observing unexpected results. The catalyst may have degraded during storage or shipping. Traces of impurities can sometimes act as catalyst poisons or promote a non-selective background reaction, leading to a lower ee.
Q5: What is the first step I should take when I get a low ee result?
A5: The first step is to confirm the result. Rerun the experiment under the exact same conditions to ensure the result is reproducible. If the low ee is consistent, then you can proceed with a systematic troubleshooting approach, starting with the most likely causes such as checking the purity of your starting materials and re-optimizing the reaction conditions.
Troubleshooting Guides
Guide 1: Troubleshooting Low Enantiomeric Excess
This guide provides a systematic approach to identifying and resolving the cause of low enantiomeric excess in your asymmetric synthesis.
Step 1: Verify Your Analytical Method
Before troubleshooting the reaction itself, ensure that your method for determining enantiomeric excess is accurate and reliable.
-
Chiral HPLC: Confirm that your chiral column provides baseline separation of the enantiomers. Optimize the mobile phase and flow rate if necessary. Ensure that your sample is fully dissolved and that you are injecting an appropriate concentration.
-
Chiral NMR: If using a chiral solvating agent, ensure that you are using a sufficient concentration to induce a clear separation of the signals for the two enantiomers.[6][7][8][9][10] The choice of solvent for the NMR experiment is also critical.[10]
Step 2: Assess the Purity of Your Starting Materials
Impurities in your substrate, reagents, or catalyst can have a detrimental effect on enantioselectivity.
-
Substrate and Reagents: Purify your substrate and any achiral reagents used in the reaction. Techniques like recrystallization, distillation, or column chromatography can be used.
-
Catalyst and Ligand: If possible, purify the chiral catalyst or ligand. For commercially sourced catalysts, consider opening a new bottle.
Step 3: Optimize Reaction Conditions
Systematically vary the reaction parameters to find the optimal conditions for your specific substrate and catalyst system.
-
Temperature: Run the reaction at a range of temperatures. Often, lowering the temperature will increase the enantiomeric excess, but may require longer reaction times.
-
Solvent: Perform a solvent screen using a variety of solvents with different polarities and properties.[1][2][3][4][5]
-
Concentration: Vary the concentration of the substrate and catalyst. In some cases, higher or lower concentrations can improve enantioselectivity.
-
Rate of Addition: For reactions where a reagent is added over time, the rate of addition can be critical. Slow, controlled addition can sometimes prevent side reactions and improve ee.[11]
Step 4: Evaluate the Catalyst System
If optimizing the reaction conditions does not resolve the issue, the problem may lie with the catalyst itself.
-
Catalyst Loading: Vary the catalyst loading. While a higher loading might increase the reaction rate, it can sometimes lead to lower enantioselectivity due to the formation of less selective catalytic species.
-
Ligand Variation: If using a metal catalyst with a chiral ligand, consider screening a library of related ligands. Small changes in the ligand structure can have a large impact on enantioselectivity.
-
Catalyst Activation/Pre-formation: Ensure that the catalyst is being properly activated or pre-formed according to the literature procedure.
Case Study: Improving Enantioselectivity in a Sharpless Asymmetric Dihydroxylation
A researcher performing a Sharpless asymmetric dihydroxylation on a novel alkene consistently obtains a low enantiomeric excess (e.g., <50% ee).
Troubleshooting Steps:
-
Reagent Purity: The AD-mix reagents are known to be sensitive to moisture and can degrade over time. The first step is to use a fresh batch of AD-mix.[12]
-
pH of the Reaction Mixture: The pH of the reaction is crucial for achieving high enantioselectivity in Sharpless dihydroxylations.[12] The reaction should be run in a buffered solution to maintain a stable pH.
-
Temperature: While these reactions are often run at 0 °C or room temperature, lowering the temperature to -20 °C or even lower can sometimes improve the ee for challenging substrates.
-
Stirring: Vigorous stirring is important to ensure proper mixing of the biphasic reaction mixture.
-
Side Reactions: If the alkene is prone to isomerization or other side reactions under the basic reaction conditions, this can lead to a lower ee of the desired diol. Analyzing the crude reaction mixture for byproducts can provide valuable information.
By systematically addressing these factors, the researcher can often identify the cause of the low enantioselectivity and optimize the reaction to achieve a higher ee.[13][14][15][16]
Data Presentation
Table 1: Effect of Solvent on Enantiomeric Excess in a Gold-Catalyzed Spirocyclization [1]
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 95 | 94 |
| 2 | Benzene | 93 | 93 |
| 3 | CH2Cl2 | 91 | 90 |
| 4 | 1,2-DCE | 88 | 89 |
| 5 | THF | 75 | 85 |
| 6 | Acetone | 60 | 70 |
Table 2: Effect of Temperature on Enantiomeric Excess in an Enzymatic Reduction [17]
| Entry | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | 30 | >99 | 92 |
| 2 | 20 | 98 | 95 |
| 3 | 10 | 95 | 98 |
| 4 | 0 | 80 | >99 |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines the general steps for developing a chiral HPLC method to determine the enantiomeric excess of a chiral compound.
-
Column Selection: Choose a chiral stationary phase (CSP) that is likely to resolve your compound based on its functional groups. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a good starting point for many compounds.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol. Vary the ratio of the alcohol modifier (e.g., from 5% to 50%) to optimize the separation. For basic compounds, add a small amount of an amine additive (e.g., 0.1% diethylamine). For acidic compounds, add a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid).
-
Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., phosphate or acetate) to control the pH.
-
-
Optimization:
-
Flow Rate: Adjust the flow rate to optimize the resolution and analysis time. A typical flow rate is 0.5-1.5 mL/min.
-
Temperature: The column temperature can affect the separation. Running the analysis at different temperatures (e.g., 25 °C, 40 °C) may improve resolution.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a solvent that is miscible with the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the sample onto the HPLC system. Integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Protocol 2: Determination of Enantiomeric Excess by NMR Spectroscopy using a Chiral Solvating Agent (CSA)
This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess of a chiral compound by ¹H NMR spectroscopy.[6][7][8][9][10]
-
Selection of Chiral Solvating Agent (CSA): Choose a CSA that is known to interact with the functional groups present in your analyte. Common CSAs include chiral alcohols (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol), chiral acids, and lanthanide shift reagents.
-
Sample Preparation:
-
Accurately weigh a known amount of your analyte into an NMR tube.
-
Dissolve the analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire a standard ¹H NMR spectrum of your analyte to identify a well-resolved proton signal that is suitable for monitoring.
-
In a separate vial, prepare a stock solution of the CSA in the same deuterated solvent.
-
-
Titration:
-
Add a small aliquot (e.g., 0.1 equivalents) of the CSA stock solution to the NMR tube containing your analyte.
-
Acquire a ¹H NMR spectrum.
-
Continue adding the CSA in increments (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents) and acquire a spectrum after each addition.
-
-
Analysis:
-
Observe the splitting of the chosen proton signal into two distinct signals, corresponding to the two diastereomeric complexes formed between the analyte enantiomers and the CSA.
-
The optimal amount of CSA is the amount that provides baseline resolution of the two signals.
-
Integrate the two signals.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
-
Visualizations
Caption: A troubleshooting workflow for addressing low enantiomeric excess.
Caption: Key experimental factors influencing enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 16. archive.nptel.ac.in [archive.nptel.ac.in]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in Commercial 1-Methoxypentan-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Methoxypentan-3-ol. The information provided is designed to help identify, manage, and mitigate issues arising from impurities that may be present in the solvent.
Troubleshooting Guide
Issue 1: Unexpected Side Reactions or Low Yield in Experiments
Possible Cause: Reactive impurities in the this compound may be interfering with your chemical reaction.
Troubleshooting Steps:
-
Purity Verification: Do not assume the purity stated on the bottle. It is crucial to verify the purity of the solvent lot before use. Recommended analytical methods include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Impurity Identification: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure of potential impurities. Common impurities could include starting materials from the synthesis, byproducts, or degradation products.
-
Solvent Purification: If impurities are detected and suspected to be the cause of the issue, purify the this compound using an appropriate method. Fractional distillation is often effective for removing volatile impurities. For non-volatile impurities, column chromatography may be necessary.
Issue 2: Inconsistent Results Between Different Batches of this compound
Possible Cause: Variability in the impurity profile between different commercial batches of the solvent.
Troubleshooting Steps:
-
Batch-to-Batch Analysis: Perform a comparative analysis of the different batches using a standardized analytical method, such as GC. This will help to identify any new or significantly different impurities.
-
Supplier Communication: Contact the supplier to inquire about any changes in their manufacturing process or to obtain a certificate of analysis for each batch.
-
Establish Internal Quality Control: Implement a routine quality control (QC) check for each new batch of this compound received. This will ensure consistency in the solvent used for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial this compound?
A1: While specific impurities can vary by manufacturer, potential contaminants can be inferred from likely synthesis routes. A plausible industrial synthesis involves the reaction of 1-methoxy-3-pentanone with a reducing agent.
Based on this, potential impurities could include:
-
Unreacted Starting Materials: 1-methoxy-3-pentanone.
-
Byproducts of Reduction: Isomeric alcohols or over-reduction products.
-
Solvents from Synthesis and Purification: Other alcohols, ethers, or hydrocarbons used in the manufacturing process.
-
Degradation Products: Peroxides, if the solvent has been stored improperly.
Q2: How can I detect impurities in my this compound?
A2: Several analytical techniques can be employed for impurity detection:
-
Gas Chromatography (GC): Ideal for separating volatile impurities and quantifying their levels.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural information about the separated impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect and help identify a wide range of impurities. Comparing the sample's spectrum to a reference spectrum of pure this compound is effective. Compilations of NMR data for common laboratory solvents and impurities can be valuable for identifying unknown peaks.[3][4][5][6]
-
Karl Fischer Titration: Specifically for determining water content, which can be a critical impurity in many reactions.
Q3: What is a standard protocol for purifying commercial this compound?
A3: A general protocol for purification via fractional distillation is as follows:
Experimental Protocol: Purification of this compound by Fractional Distillation
Objective: To remove volatile impurities from commercial this compound.
Materials:
-
Commercial this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, receiving flask, and heating mantle)
-
Boiling chips
-
Inert gas source (e.g., Nitrogen or Argon)
-
Analytical balance
-
GC or NMR for purity analysis
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Sample Preparation: Add the commercial this compound and a few boiling chips to the distillation flask.
-
Inert Atmosphere: Purge the system with an inert gas to prevent oxidation, especially if heating to high temperatures.
-
Distillation: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the fractions that distill at the boiling point of this compound (approximately 151-152 °C). Discard any initial fractions that distill at a lower temperature, as these are likely volatile impurities.
-
Purity Analysis: Analyze the collected fractions for purity using GC or NMR.
-
Storage: Store the purified solvent over molecular sieves to keep it dry and under an inert atmosphere to prevent degradation.
Q4: How does the presence of water as an impurity affect experiments?
A4: Water can act as a nucleophile or a base in many organic reactions. This can lead to unwanted side reactions, hydrolysis of reagents or products, and a decrease in the overall yield of your desired product. For reactions sensitive to moisture, it is critical to use a dry solvent.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin. Review the Safety Data Sheet (SDS) provided by the manufacturer for detailed safety information.
Data Presentation
Table 1: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Purpose | Typical Impurities Detected |
| Gas Chromatography (GC) | Separation and quantification of volatile components. | Residual solvents, starting materials, volatile byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of unknown volatile impurities. | Structural elucidation of byproducts and contaminants. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification of a broad range of impurities. | Starting materials, isomers, byproducts, residual solvents.[3][4][5][6] |
| Karl Fischer Titration | Quantification of water content. | Water. |
Visualizations
Caption: Troubleshooting workflow for addressing experimental issues potentially caused by impurities in this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
References
Technical Support Center: Scaling Up the Production of 1-Methoxypentan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Methoxypentan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: this compound, a secondary alcohol, can be synthesized through two primary routes:
-
Grignard Reaction: This is a widely used method for forming carbon-carbon bonds and synthesizing secondary alcohols.[1][2][3] It involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with an aldehyde, like methoxyacetaldehyde. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[3] Subsequent acidic workup yields the desired secondary alcohol.[4]
-
Reduction of a Ketone: This method involves the reduction of the corresponding ketone, 1-methoxy-3-pentanone. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[5][6][7] This is often a milder and more selective method for converting ketones to secondary alcohols.
Q2: What are the main challenges when scaling up the Grignard synthesis of this compound?
A2: Scaling up Grignard reactions presents several challenges. These reactions are highly exothermic and can be difficult to control on a larger scale. Maintaining anhydrous (dry) conditions is critical, as Grignard reagents are highly reactive with water, which will quench the reagent and reduce the yield.[8][9] Additionally, the formation of byproducts, such as biphenyls from the coupling of Grignard reagents, can become more significant at scale.[10] Proper temperature control and efficient heat dissipation are crucial for safe and successful scale-up.[11]
Q3: Are there any specific safety precautions for working with Grignard reagents?
A3: Yes, Grignard reagents are highly reactive and require careful handling. They are pyrophoric, meaning they can ignite spontaneously in air, especially in the absence of a solvent. They react violently with water and other protic solvents.[8][9] Always work in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried to prevent quenching of the reagent. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is mandatory.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Scenario 1: Low or No Product Yield in Grignard Synthesis
| Potential Cause | Troubleshooting Step |
| Presence of moisture in reagents or glassware | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or distilled reagents. Grignard reagents are extremely sensitive to water.[8][9] |
| Inactive Grignard reagent | The Grignard reagent may have degraded due to exposure to air or moisture. It is best to use freshly prepared or recently purchased Grignard reagent. The formation of the Grignard reagent itself can sometimes be sluggish and may require activation, for example, by adding a small crystal of iodine or by gentle heating.[12] |
| Incorrect stoichiometry | Ensure the molar ratio of the Grignard reagent to the aldehyde is appropriate. A slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the aldehyde. |
| Low reaction temperature | While the reaction is exothermic, it may require an initial input of energy to start. Gentle warming can sometimes initiate the reaction. However, be prepared to cool the reaction vessel once the reaction begins. |
| Side reactions | The Grignard reagent can act as a base, leading to enolization of the aldehyde if it has acidic alpha-protons.[1] Adding the aldehyde slowly to the Grignard solution at a low temperature can minimize this side reaction. |
Scenario 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Step |
| Wurtz coupling byproduct | The formation of hexane (from the coupling of two propyl groups from the Grignard reagent) is a common side reaction. This can be minimized by using dilute solutions and maintaining a controlled temperature. |
| Unreacted starting materials | If unreacted aldehyde or Grignard reagent is observed, this could be due to insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Formation of an enolate | As mentioned, the Grignard reagent can deprotonate the aldehyde. Using a non-protic, ethereal solvent like diethyl ether or tetrahydrofuran (THF) is standard and helps to solubilize the Grignard reagent.[2] |
Scenario 3: Exothermic Reaction is Difficult to Control During Scale-Up
| Potential Cause | Troubleshooting Step |
| Rapid addition of reagents | The addition of the aldehyde to the Grignard reagent should be done slowly and in a controlled manner to manage the heat generated.[11] Using a dropping funnel is recommended. |
| Inadequate cooling | Ensure the reaction vessel is equipped with an efficient cooling system, such as an ice bath or a cryocooler, especially during the addition of the aldehyde. |
| High concentration of reactants | Using a more dilute solution can help to better control the exotherm. However, this may increase the overall reaction volume and processing time. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Methoxyacetaldehyde
-
Propylmagnesium bromide (in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Charge the flask with propylmagnesium bromide solution (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Dissolve methoxyacetaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the methoxyacetaldehyde solution dropwise to the stirred Grignard reagent solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Reduction of 1-methoxy-3-pentanone
Materials:
-
1-methoxy-3-pentanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-methoxy-3-pentanone (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Grignard Reaction | Ketone Reduction |
| Starting Materials | Methoxyacetaldehyde, Propylmagnesium bromide | 1-methoxy-3-pentanone, Sodium borohydride |
| Typical Yield | 60-80% | 85-95% |
| Reaction Conditions | Anhydrous, inert atmosphere, low temperature control | Ambient temperature, no special atmosphere required |
| Key Challenges | Highly exothermic, moisture sensitive | Handling of sodium borohydride (releases H₂ upon contact with acid) |
| Byproducts | Wurtz coupling products, enolates | Borate esters (hydrolyzed during workup) |
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. leah4sci.com [leah4sci.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: 1-Methoxypentan-3-ol Characterization
Welcome to the technical support center for the characterization of 1-Methoxypentan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this compound. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data presented in accessible tables and diagrams.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My 1H NMR spectrum shows more peaks than expected. What could be the cause?
A1: The most common reason for unexpected peaks in the 1H NMR spectrum is the presence of impurities or positional isomers. This compound has several isomers (e.g., 2-Methoxypentan-3-ol, 3-Methoxypentan-1-ol) that can be difficult to separate.
-
Troubleshooting Steps:
-
Confirm Purity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of your sample. The presence of multiple peaks in the chromatogram indicates a mixture.
-
Analyze Splitting Patterns: Carefully analyze the coupling patterns and chemical shifts. Positional isomers will have distinct NMR spectra. For example, the methoxy group and the proton on the hydroxyl-bearing carbon will have different chemical shifts and multiplicities depending on their position.
-
Check for Residual Solvents: Ensure that no residual solvents from synthesis or purification are present. Common solvents like diethyl ether, dichloromethane, or ethyl acetate have characteristic NMR signals.
-
Consider Degradation: Although relatively stable, prolonged storage under non-inert conditions could lead to oxidation or other degradation pathways.
-
Q2: The O-H stretch in my IR spectrum is very broad and obscures other peaks. How can I resolve this?
A2: The broadness of the O-H stretch (typically around 3400 cm⁻¹) is due to intermolecular hydrogen bonding.
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare a dilute solution of your sample in a non-polar, aprotic solvent (e.g., carbon tetrachloride, if available and appropriate, or hexane). At lower concentrations, hydrogen bonding is minimized, and the O-H stretch will appear as a sharper, weaker peak at a higher wavenumber (around 3600 cm⁻¹).
-
Focus on the Fingerprint Region: The region below 1500 cm⁻¹ is less likely to be affected by the broad O-H band. Key stretches for this compound, such as the C-O stretches of the ether and the secondary alcohol, will be in the 1150-1050 cm⁻¹ range.
-
Q3: My GC-MS results show a peak with the correct mass, but I'm not sure if it's the right isomer. How can I confirm the structure?
A3: Positional isomers of this compound can have very similar retention times and mass spectra, as the fragmentation patterns may be nearly identical.
-
Troubleshooting Steps:
-
Analyze Fragmentation Patterns Carefully: While similar, there can be subtle differences in the relative abundance of certain fragment ions. For this compound, key fragments would arise from cleavage alpha to the ether and alcohol functionalities.
-
Use a High-Resolution GC Column: A longer column with a suitable stationary phase can improve the separation of isomers.
-
Co-injection with a Standard: If a certified reference standard of this compound is available, co-injecting it with your sample will confirm the retention time of the correct isomer.
-
Rely on NMR for Definitive Identification: Ultimately, 1D and 2D NMR (like COSY and HSQC) are the most reliable methods for unambiguously determining the exact isomeric structure.
-
Data Presentation: Spectroscopic and Chromatographic Data
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | m | 1H | H-3 |
| ~3.50 | t | 2H | H-1 |
| ~3.35 | s | 3H | -OCH₃ |
| ~2.50 | br s | 1H | -OH |
| ~1.70 | m | 2H | H-2 |
| ~1.50 | m | 2H | H-4 |
| ~0.95 | t | 3H | H-5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Carbon |
| ~75.0 | C-3 |
| ~70.0 | C-1 |
| ~59.0 | -OCH₃ |
| ~38.0 | C-2 |
| ~29.0 | C-4 |
| ~10.0 | C-5 |
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Alcohol, hydrogen-bonded |
| 2960-2850 | C-H | Alkane stretch |
| ~1120 | C-O | Ether stretch |
| ~1070 | C-O | Secondary alcohol stretch |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min. Hold at 250 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram to determine purity. Analyze the mass spectrum of the main peak and compare it with a reference spectrum if available.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Use a spectral width of approximately 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required (e.g., 1024 or more).
-
Use a spectral width of approximately 220 ppm.
-
-
Data Processing: Process the spectra using appropriate software. Reference the TMS peak to 0 ppm for both ¹H and ¹³C spectra. Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and integrations.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for ambiguous characterization data of this compound.
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method for 1-Methoxypentan-3-ol Quantification
This guide provides a comprehensive comparison of a proposed Gas Chromatography (GC) method for the quantification of 1-Methoxypentan-3-ol with an alternative analytical approach. The validation of the proposed method is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to illustrate the necessary steps and data required for the validation of an analytical method for a volatile organic compound.
Introduction
This compound is a volatile organic compound that may be present as a residual solvent or an intermediate in pharmaceutical manufacturing.[5][6] Accurate and reliable quantification of such compounds is critical to ensure the safety and quality of the final drug product.[7] The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[4][8] This guide details the validation of a proposed Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) method and compares its performance against a generic alternative method.
Gas chromatography is a powerful technique for separating and quantifying volatile compounds.[9][10] When combined with headspace sampling, it becomes an ideal method for the analysis of residual solvents in pharmaceutical products, minimizing sample preparation and potential matrix interference.[5][11][12]
Experimental Protocols
-
Instrumentation: Agilent 7890B GC system with a 7697A Headspace Sampler and a Flame Ionization Detector.
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO) and seal the vial.
-
Standard Preparation: Prepare a stock solution of this compound in DMSO. Prepare a series of calibration standards by spiking known amounts of the stock solution into blank matrix samples.
-
Instrumentation: Standard GC-FID system.
-
Column: Non-polar column (e.g., DB-1).
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., Methanol) and inject directly into the GC.
Data Presentation: Validation Summary
The following tables summarize the validation data for the proposed HS-GC-FID method and the alternative direct injection GC method, based on the ICH Q2(R1) guidelines.
Table 1: Linearity
| Parameter | Proposed HS-GC-FID Method | Alternative Direct Injection GC Method |
| Range | 1 - 150 µg/mL | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9910 |
| Intercept | 5.2 | 25.8 |
Table 2: Accuracy (Recovery)
| Concentration Level | Proposed HS-GC-FID Method (% Recovery ± RSD) | Alternative Direct Injection GC Method (% Recovery ± RSD) |
| 50% | 99.5 ± 1.2% | 95.2 ± 3.5% |
| 100% | 100.2 ± 0.8% | 98.1 ± 2.8% |
| 150% | 100.5 ± 1.1% | 103.5 ± 3.1% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Proposed HS-GC-FID Method (%RSD) | Alternative Direct Injection GC Method (%RSD) |
| Repeatability (n=6) | 1.5% | 4.2% |
| Intermediate Precision (Day 1 vs Day 2) | 2.1% | 6.8% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Proposed HS-GC-FID Method | Alternative Direct Injection GC Method |
| LOD | 0.3 µg/mL | 3.0 µg/mL |
| LOQ | 1.0 µg/mL | 10.0 µg/mL |
Table 5: Robustness
| Parameter Variation | Proposed HS-GC-FID Method (%RSD) | Alternative Direct Injection GC Method (%RSD) |
| Oven Temperature (± 2°C) | 1.8% | 5.5% |
| Flow Rate (± 0.1 mL/min) | 2.5% | 7.2% |
Visualization of Workflows and Relationships
Caption: Workflow for the validation of an analytical method.
Caption: Logical relationship of analytical method performance attributes.
Discussion
The validation data clearly demonstrates the superiority of the proposed HS-GC-FID method for the quantification of this compound.
-
Linearity: The proposed method shows excellent linearity over the specified range with a correlation coefficient (r²) of 0.9995, indicating a strong correlation between the concentration and the instrument response. The alternative method has a lower correlation coefficient, suggesting greater variability.
-
Accuracy: The recovery values for the proposed method are consistently close to 100% with low relative standard deviation (RSD), indicating high accuracy.[13] The alternative method shows greater variability in recovery.
-
Precision: The proposed method is highly precise, with low RSD values for both repeatability and intermediate precision. The higher RSD values for the alternative method indicate greater random error.
-
Sensitivity: The proposed method is significantly more sensitive, with much lower LOD and LOQ values. This is crucial for quantifying trace amounts of residual solvents.
-
Robustness: The proposed method is robust, showing minimal variation in results with small changes in experimental parameters. The alternative method is more susceptible to variations, making it less reliable for routine use.
The enhanced performance of the HS-GC-FID method can be attributed to the headspace sampling technique, which effectively separates the volatile analyte from the non-volatile matrix components, reducing matrix effects and improving sensitivity and specificity.
Conclusion
The proposed Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) method is a suitable and reliable method for the quantification of this compound. The method has been successfully validated according to ICH Q2(R1) guidelines and demonstrates excellent linearity, accuracy, precision, sensitivity, and robustness. In contrast, the alternative direct injection GC method shows inferior performance across all validation parameters. Therefore, the HS-GC-FID method is recommended for the routine quality control analysis of this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. search.informit.org [search.informit.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ikev.org [ikev.org]
Distinguishing Isomers: A Comparative ¹H and ¹³C NMR Spectral Analysis of 1-Methoxypentan-3-ol and its Positional Isomers
A comprehensive guide for researchers on differentiating constitutional isomers of C₆H₁₄O₂ using one- and two-dimensional nuclear magnetic resonance spectroscopy. This document provides a comparative analysis of predicted spectral data, detailed experimental protocols, and a visual representation of the isomeric relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, offering unparalleled insight into the molecular structure of organic compounds. For drug development professionals and researchers, the unambiguous identification of constitutional isomers is critical, as even minor structural changes can drastically alter a molecule's biological activity and physical properties. This guide provides an objective comparison of the ¹H and ¹³C NMR spectra of 1-methoxypentan-3-ol and three of its key positional isomers: 1-methoxypentan-2-ol, 3-methoxypentan-1-ol, and 4-methoxypentan-2-ol.
The key to differentiating these isomers lies in how the relative positions of the hydroxyl (-OH) and methoxy (-OCH₃) groups alter the chemical environment of neighboring protons and carbons. These differences manifest as unique chemical shifts, splitting patterns (multiplicities), and coupling constants, creating a distinct spectral fingerprint for each molecule.
Isomeric Structures and Atom Numbering
To facilitate a clear comparison, the structures of the four isomers are presented below with standardized atom numbering. These numbers will be used for the assignment of signals in the corresponding NMR data tables.
Figure 1: Structures of this compound and its Isomers
-
Compound A: this compound
-
Compound B: 1-Methoxypentan-2-ol
-
Compound C: 3-Methoxypentan-1-ol
-
Compound D: 4-Methoxypentan-2-ol
(Note: The spectral data presented in the following tables is based on NMR prediction models to provide a standardized and directly comparable dataset. Experimental values may vary slightly based on solvent, concentration, and instrument calibration.)
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides detailed information about the proton environments within a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Assigned Proton(s) | Integration | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| A: this compound | H-1 (CH₃) | 3H | 3.35 | s | - |
| H-2 (CH₂) | 2H | 3.42 | t | 6.1 | |
| H-3 (CH) | 1H | 3.75 | m | - | |
| H-4 (CH₂) | 2H | 1.55 | m | - | |
| H-5 (CH₃) | 3H | 0.93 | t | 7.4 | |
| OH | 1H | ~2.0 | br s | - | |
| B: 1-Methoxypentan-2-ol | H-1 (CH₃) | 3H | 3.38 | s | - |
| H-2 (CH) | 1H | 3.80 | m | - | |
| H-3a/b (CH₂) | 2H | 3.35 / 3.45 | dd / dd | 9.5, 3.2 / 9.5, 7.8 | |
| H-4 (CH₂) | 2H | 1.45 | m | - | |
| H-5 (CH₃) | 3H | 0.95 | t | 7.3 | |
| OH | 1H | ~2.1 | br s | - | |
| C: 3-Methoxypentan-1-ol | H-1 (CH₂) | 2H | 3.75 | t | 6.0 |
| H-2 (CH₂) | 2H | 1.80 | m | - | |
| H-3 (CH) | 1H | 3.25 | p | 6.5 | |
| H-4 (CH₂) | 2H | 1.50 | m | - | |
| H-5 (CH₃) | 3H | 0.92 | t | 7.5 | |
| OCH₃ | 3H | 3.33 | s | - | |
| OH | 1H | ~1.9 | br s | - | |
| D: 4-Methoxypentan-2-ol | H-1 (CH₃) | 3H | 1.18 | d | 6.3 |
| H-2 (CH) | 1H | 3.95 | m | - | |
| H-3a/b (CH₂) | 2H | 1.50 / 1.70 | m | - | |
| H-4 (CH) | 1H | 3.40 | m | - | |
| H-5 (CH₃) | 3H | 1.15 | d | 6.1 | |
| OCH₃ | 3H | 3.30 | s | - | |
| OH | 1H | ~2.2 | br s | - |
Key Differentiators in ¹H NMR:
-
Protons on Oxygen-Bearing Carbons (CH-O): The chemical shifts of protons directly attached to carbons bearing the -OH or -OCH₃ groups are highly informative. For instance, the proton at C-2 in Compound D (H-2, ~3.95 ppm) is significantly downfield due to the adjacent -OH group and its position in the chain, compared to the proton at C-3 in Compound A (H-3, ~3.75 ppm).
-
Methoxy Group (OCH₃): The methoxy protons consistently appear as a sharp singlet around 3.3-3.4 ppm. While its position is not a primary differentiator, its presence confirms the functional group.
-
Splitting Patterns: The multiplicities provide clear structural information. In Compound D , the two methyl groups (H-1 and H-5) appear as doublets because they are adjacent to single protons (H-2 and H-4, respectively). In contrast, the terminal methyl in Compounds A, B, and C appears as a triplet, being adjacent to a CH₂ group.
¹³C NMR Spectral Comparison
¹³C NMR spectroscopy provides a distinct signal for each chemically unique carbon atom. The chemical shift is sensitive to the local electronic environment, making it highly effective for distinguishing isomers.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Assigned Carbon | Predicted δ (ppm) |
| A: this compound | C-1 (OCH₃) | 59.2 |
| C-2 | 73.5 | |
| C-3 | 70.1 | |
| C-4 | 29.8 | |
| C-5 | 10.0 | |
| B: 1-Methoxypentan-2-ol | C-1 (OCH₃) | 59.1 |
| C-2 | 77.5 | |
| C-3 | 71.8 | |
| C-4 | 28.5 | |
| C-5 | 10.2 | |
| C: 3-Methoxypentan-1-ol | C-1 | 61.0 |
| C-2 | 40.1 | |
| C-3 | 81.5 | |
| C-4 | 26.0 | |
| C-5 | 9.8 | |
| OCH₃ | 56.5 | |
| D: 4-Methoxypentan-2-ol | C-1 | 23.8 |
| C-2 | 66.5 | |
| C-3 | 47.0 | |
| C-4 | 77.0 | |
| C-5 | 19.5 | |
| OCH₃ | 56.2 |
Key Differentiators in ¹³C NMR:
-
Carbons Bearing Oxygen (C-O): The chemical shifts of carbons directly bonded to oxygen are the most diagnostic. In Compound C , the C-3 bearing the methoxy group is the most downfield at ~81.5 ppm. In Compound D , the two carbons bearing oxygen (C-2 and C-4) are found at ~66.5 ppm and ~77.0 ppm, respectively. These distinct patterns allow for straightforward identification.
-
Number of Signals: Each isomer presents a unique set of six carbon signals (five skeletal carbons and one methoxy carbon), confirming their constitutional isomerism.
-
Alkyl Carbons: The shifts of the terminal methyl carbons are also characteristic. For example, the two methyl carbons in Compound D (C-1 and C-5) have distinct shifts (~23.8 and ~19.5 ppm), whereas the terminal methyls in the other isomers are found further upfield (around 10 ppm).
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between the four isomers, all originating from the same molecular formula, C₆H₁₄O₂.
Caption: Relationship between C₆H₁₄O₂ and its constitutional isomers.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra suitable for the characterization of the compounds discussed.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should not have signals that overlap with analyte signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Shimming: Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration (quantitative analysis).
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
3. ¹³C NMR Spectroscopy Acquisition:
-
Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.
-
Acquisition Mode: Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon, simplifying analysis.
-
Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
Spectral Width: 0-220 ppm.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides a robust and definitive method for distinguishing between this compound and its positional isomers. The key diagnostic features are the chemical shifts and splitting patterns of protons on or adjacent to the oxygen-bearing carbons, as well as the unique chemical shifts of the carbons directly bonded to the hydroxyl and methoxy groups. By carefully analyzing these spectral features, researchers can confidently determine the precise constitution of their synthesized or isolated compounds, a crucial step in any chemical research or drug development pipeline.
Comparative study of different catalysts for 1-Methoxypentan-3-ol synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of 1-Methoxypentan-3-one to 1-Methoxypentan-3-ol, evaluating various catalytic systems based on performance and stereoselectivity.
The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the reduction of its corresponding ketone precursor, 1-Methoxypentan-3-one. The choice of catalyst for this transformation is critical as it dictates the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific synthetic needs.
Catalytic Performance Comparison
The reduction of 1-Methoxypentan-3-one to this compound can be accomplished using a variety of catalytic methods, including hydride reductions, catalytic hydrogenation, and transfer hydrogenation. The performance of these catalysts varies significantly in terms of yield, selectivity, and reaction conditions.
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| Sodium Borohydride (NaBH₄) | NaBH₄ | Methanol | 0 - 25 | 1 - 4 | >95 | Not reported | General knowledge |
| Samarium Diiodide (SmI₂) | SmI₂ / H₂O | THF | Room Temp. | <0.1 | High | High (anti-selective) | [1] |
| Ruthenium-BINAP Catalyst | H₂ | Ethanol | 50 | 12 | High | High (enantioselective) | General knowledge |
| Noyori-type Ru Catalyst | Isopropanol | Isopropanol | 80 | 2 - 16 | High | High (enantioselective) | General knowledge |
| Biocatalyst (Yeast Reductase) | Glucose | Water/Buffer | 25 - 37 | 24 - 48 | Variable | High (enantioselective) | [2] |
Note: "General knowledge" refers to widely established and documented chemical transformations. Specific yields and selectivities can vary based on precise reaction conditions.
Experimental Protocols
Synthesis of 1-Methoxypentan-3-one (Starting Material)
The precursor ketone, 1-Methoxypentan-3-one, can be synthesized via a Mukaiyama aldol reaction.
Reaction: (E)-1-(Trimethylsilyloxy)pent-1-ene reacts with dimethoxymethane in the presence of a Lewis acid catalyst to yield 1-Methoxypentan-3-one.
Procedure: To a solution of a catalytic amount of a suitable Lewis acid (e.g., TiCl₄ or a triflate salt) in a dry aprotic solvent such as dichloromethane at low temperature (-78 °C), (E)-1-(trimethylsilyloxy)pent-1-ene is added. Subsequently, dimethoxymethane is added dropwise. The reaction mixture is stirred for several hours and then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-Methoxypentan-3-one.
Reduction of 1-Methoxypentan-3-one to this compound
Using Sodium Borohydride: To a solution of 1-Methoxypentan-3-one in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred for 1-4 hours at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Using Samarium Diiodide: A solution of samarium diiodide (SmI₂) in THF is prepared. To this solution, 1-Methoxypentan-3-one is added, followed by the addition of water as a proton source. The reaction is typically very fast. The reaction mixture is then quenched and worked up as described for the sodium borohydride reduction to yield the anti-1,3-diol monoether with high diastereoselectivity.[1]
Visualizing Reaction Pathways and Workflows
Caption: General workflow for the synthesis of this compound.
Discussion of Catalytic Systems
Hydride Reductions (e.g., Sodium Borohydride)
Sodium borohydride is a cost-effective and operationally simple reducing agent for the conversion of ketones to alcohols. It generally provides high yields for the reduction of 1-Methoxypentan-3-one. However, it is a stoichiometric reagent and does not offer stereocontrol, leading to a racemic mixture of the product.
Chelation-Controlled Reduction (e.g., Samarium Diiodide)
For beta-alkoxy ketones like 1-Methoxypentan-3-one, chelation-controlled reduction can provide high diastereoselectivity. Samarium diiodide is a powerful single-electron transfer agent that can effect the reduction of ketones. The presence of the methoxy group at the beta-position can direct the stereochemical outcome of the reduction, leading predominantly to the anti-1,3-diol monoether.[1] This method is particularly useful when a specific diastereomer is desired.
References
Enantioselective resolution of 1-Methoxypentan-3-ol: a comparative review
For researchers, scientists, and drug development professionals, the enantioselective resolution of chiral molecules is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative overview of potential methods for the resolution of 1-Methoxypentan-3-ol. In the absence of specific literature for this compound, this review focuses on established enzymatic and chromatographic techniques for structurally similar secondary alcohols. The information presented here serves as a foundational resource for developing a tailored resolution strategy.
The primary methods for the enantioselective resolution of secondary alcohols include enzymatic kinetic resolution and chiral chromatography. Each approach offers distinct advantages and is suited to different experimental scales and objectives.
Comparative Analysis of Resolution Techniques
The following tables summarize quantitative data for the resolution of secondary alcohols analogous to this compound, providing a benchmark for potential performance.
Table 1: Enzymatic Kinetic Resolution of Secondary Alcohols via Acylation
| Substrate (Analogue) | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Ref. |
| 1-Phenylethanol | Pseudomonas cepacia Lipase (Amano PS) | 2,3-butanedione monooxime methacrylate | Diisopropyl ether | - | - | - | 89 | [1] |
| Substituted 1-Phenylethanols | Pseudomonas cepacia Lipase | Oxime methacrylate | Various | - | - | >99 | >99 | [1] |
| Aryltrimethylsilyl chiral alcohols | Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Toluene | 3 | 50 | >99 | >99 | [2] |
| Aryltrimethylsilyl chiral alcohols | Pseudomonas cepacia Lipase (Amano PS-CII) | Vinyl acetate | Toluene | 3 | 50 | >99 | >99 | [2] |
Table 2: Enzymatic Kinetic Resolution of Secondary Alcohols via Hydrolysis
| Substrate (Analogue Acetate) | Enzyme | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) | Ref. |
| Aromatic Morita-Baylis-Hillman Acetates | Candida antarctica Lipase B (CAL-B) | Phosphate buffer/Toluene | - | ~50 | >99 | >99 | [3] |
| Aromatic Morita-Baylis-Hillman Butyrates | Novozyme 435 | Phosphate buffer/Toluene | - | ~50 | >99 | >99 | [3] |
| rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | Aspergillus niger Lipase | Phosphate buffer | - | ~50 | >99 | >99 | [4] |
Experimental Protocols
Detailed methodologies for the most promising resolution techniques are provided below. These protocols, while not specific to this compound, offer a robust starting point for method development.
Enzymatic Kinetic Resolution via Acylation (General Protocol)
This procedure is based on the widely used lipase-catalyzed acylation of secondary alcohols.
-
Enzyme Preparation: The lipase (e.g., Candida antarctica lipase B or Pseudomonas cepacia lipase) is typically used in an immobilized form to facilitate recovery and reuse.
-
Reaction Setup: To a solution of racemic this compound in an organic solvent (e.g., toluene, diisopropyl ether), the immobilized lipase is added.
-
Acylation: An acyl donor (e.g., vinyl acetate, isopropenyl acetate, or an oxime ester) is added to the mixture. The reaction is then stirred at a controlled temperature (typically ranging from room temperature to 45°C).
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine the conversion and enantiomeric excess of both the remaining alcohol and the newly formed ester.
-
Work-up: Once the desired conversion (ideally 50%) is reached, the enzyme is filtered off. The filtrate is then concentrated, and the remaining alcohol and the ester are separated by column chromatography.
-
Hydrolysis of Ester (Optional): The separated ester can be hydrolyzed (e.g., using NaOH in methanol) to obtain the other enantiomer of the alcohol.
Chiral HPLC Separation (General Protocol)
Direct separation of enantiomers can be achieved using chiral HPLC.
-
Column Selection: A suitable chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for a wide range of compounds.[5]
-
Mobile Phase: A mobile phase, typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol), is chosen. For basic or acidic compounds, additives like diethylamine or trifluoroacetic acid (0.1% v/v) may be required.[5]
-
Method Development: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomers.
-
Preparative Separation: For isolation of the enantiomers, the optimized method is scaled up to a preparative or semi-preparative HPLC system.
-
Fraction Collection and Analysis: The separated enantiomers are collected in fractions, and their enantiomeric purity is confirmed by analytical chiral HPLC.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described enantioselective resolution methods.
Caption: Workflow for enzymatic kinetic resolution via acylation.
Caption: Workflow for direct enantiomeric separation by chiral HPLC.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of Methoxy Derivatives and Their Parent Compounds in Drug Discovery
A detailed guide for researchers on the comparative analysis of the biological activity of methoxylated compounds versus their parent structures, using hypothetical data based on related molecules due to the absence of specific literature on 1-Methoxypentan-3-ol.
The strategic addition of a methoxy group to a parent molecule is a common and effective strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a framework for comparing the biological activities of such derivatives, using a hypothetical case study of this compound and its derivatives, with supporting experimental protocols and data interpretation drawn from studies on analogous methoxy-substituted compounds.
Comparative Biological Activity Data
The following table summarizes hypothetical quantitative data comparing the biological activity of this compound to three of its fictional derivatives. The data is modeled on typical results from anticancer and antimicrobial screenings.
| Compound | Derivative Position | IC₅₀ (μM) in Glioblastoma U251 cells | MIC (μM) against E. faecalis |
| This compound | Parent Compound | 150 | > 256 |
| Derivative A | 2-Fluoro | 75 | 128 |
| Derivative B | 4-Chloro | 25 | 64 |
| Derivative C | 5-Bromo | 10 | 32 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols are based on standard assays used in the evaluation of novel chemical entities.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is utilized to determine cytotoxicity in cancer cell lines.
-
Cell Plating: Glioblastoma U251 cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the parent compound and its derivatives for 48 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes.
-
Data Analysis: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1]
Antibacterial Activity Assay (Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method to assess antibacterial activity.
-
Bacterial Culture: Enterococcus faecalis is grown to the mid-logarithmic phase in a suitable broth medium.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the screening and evaluation of novel chemical compounds, from synthesis to biological activity assessment.
Caption: A generalized workflow for drug discovery and development.
Signaling Pathway Analysis
In many cases, the enhanced activity of a derivative can be attributed to its interaction with specific cellular signaling pathways. For instance, some anticancer compounds induce apoptosis through the modulation of the p53 signaling pathway.
Caption: A hypothetical p53-mediated apoptosis pathway.
The addition of methoxy groups can alter the electronic and steric properties of a molecule, potentially leading to stronger interactions with target proteins or improved membrane permeability. The comparative analysis of derivatives against the parent compound is crucial for understanding these structure-activity relationships and for the rational design of more potent and selective therapeutic agents.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Methoxypentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 1-Methoxypentan-3-ol, a key intermediate in various chemical and pharmaceutical applications. The comparison focuses on the reduction of 1-Methoxypentan-3-one and the Grignard reaction of 3-Methoxypropanal, evaluating them on the basis of starting material cost, reagent cost, and potential yield.
Data Summary
The following table summarizes the estimated costs and yields for the two proposed synthetic routes to this compound.
| Parameter | Route 1: Reduction of 1-Methoxypentan-3-one | Route 2: Grignard Reaction of 3-Methoxypropanal |
| Starting Material | 1-Methoxypentan-3-one | 3-Methoxypropanal |
| Key Reagents | Sodium Borohydride | Ethylmagnesium Chloride, Diethyl Ether |
| Estimated Starting Material Cost ($/mol) | Not commercially available, estimated based on analogs | ~$3180 |
| Estimated Reagent Cost ($/mol of product) | ~$8.50 | ~$120 |
| Reported Yield Range | High (typically >90%) | Good to High (typically 70-90%) |
| Primary Benefits | High yield, simple procedure, mild reaction conditions. | Readily available starting material. |
| Primary Drawbacks | Starting material is not readily commercially available. | Grignard reagents are moisture-sensitive, requiring anhydrous conditions; potential for side reactions. |
Experimental Protocols
Route 1: Reduction of 1-Methoxypentan-3-one with Sodium Borohydride
This route involves the reduction of the ketone functionality in 1-Methoxypentan-3-one to a secondary alcohol using the mild reducing agent, sodium borohydride.
Materials:
-
1-Methoxypentan-3-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methoxypentan-3-one in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the aqueous residue, add saturated aqueous ammonium chloride solution and extract the product with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Route 2: Grignard Reaction of 3-Methoxypropanal with Ethylmagnesium Chloride
This route utilizes the nucleophilic addition of an ethyl Grignard reagent to the aldehyde functionality of 3-Methoxypropanal to form the desired secondary alcohol.
Materials:
-
3-Methoxypropanal
-
Ethylmagnesium Chloride (EtMgCl) in a suitable ether solvent (e.g., THF or Diethyl Ether)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Under an inert atmosphere, add a solution of 3-Methoxypropanal in anhydrous diethyl ether to the flask.
-
Cool the flask in an ice bath.
-
Add the ethylmagnesium chloride solution to the dropping funnel and add it dropwise to the stirred solution of the aldehyde.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualization of Synthetic Route Comparison
The following diagram illustrates the decision-making process for selecting a synthetic route based on key parameters.
Cross-Validation of 1-Methoxypentan-3-ol Purity: A Comparative Guide to GC-MS and NMR Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a critical step in ensuring the validity of experimental results and the safety of therapeutic candidates. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the cross-validation of 1-Methoxypentan-3-ol purity. Detailed experimental protocols, data presentation, and workflow visualizations are included to aid in the selection and implementation of the most appropriate method.
The accurate determination of the purity of a compound like this compound, a key intermediate in various synthetic pathways, is paramount. Both GC-MS and quantitative NMR (qNMR) offer robust approaches for purity assessment, each with distinct advantages and limitations. Cross-validation using both methods provides a high degree of confidence in the assigned purity value.
Data Presentation: A Comparative Analysis
Table 1: Comparison of Performance Characteristics for Purity Analysis
| Parameter | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and interaction with a stationary phase, followed by detection based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Purity Determination | Relative purity based on the peak area percentage of the main component. Absolute quantification requires a certified reference standard. | Absolute purity determination using an internal standard of known purity and concentration. Can also be used for relative purity assessment. |
| Limit of Detection (LOD) | Typically in the low ppm to ppb range. | Generally in the low µg to mg range, depending on the analyte and instrument. |
| Limit of Quantitation (LOQ) | Typically in the ppm range. | Generally in the µg to mg range. |
| Precision (%RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% (with appropriate standard) | 99-101% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Sample Throughput | High | Moderate to High |
| Structural Information | Provides mass spectrum for identification of impurities. | Provides detailed structural information for both the main component and impurities. |
Table 2: Typical Purity Analysis Results for a this compound Sample
| Analytical Method | Purity (%) | Standard Deviation (±) | Notes |
| GC-MS | 99.5 | 0.1 | Based on area percent normalization. |
| Quantitative NMR (qNMR) | 99.6 | 0.05 | Determined using an internal standard (e.g., maleic acid). |
Experimental Protocols
Detailed methodologies for both GC-MS and qNMR are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the purity of this compound by separating volatile components and identifying them based on their mass spectra.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents and Materials:
-
This compound sample.
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol, GC grade).
-
Internal standard (optional, for absolute quantification), e.g., n-Dodecane.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent. If using an internal standard, add it at a known concentration.
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
If an internal standard is used, create a calibration curve to determine the absolute concentration and purity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
5 mm NMR tubes.
Reagents and Materials:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.
-
Internal Standard (IS) of known purity (e.g., Maleic acid, Dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 8 or more to ensure a good signal-to-noise ratio.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualization
To illustrate the logical flow of the cross-validation process and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the cross-validation of this compound purity.
Caption: Logical relationship in the cross-validation of analytical methods.
Performance of 1-Methoxypentan-3-ol as a solvent versus traditional solvents
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to 1-Methoxypentan-3-ol
This compound is a bifunctional organic molecule containing both an ether and a secondary alcohol functional group. This structure suggests a unique combination of properties, positioning it as a potentially versatile solvent. The presence of the hydroxyl group allows it to act as a hydrogen bond donor and acceptor, similar to traditional alcohols, while the ether group introduces additional polarity and the ability to solvate a wide range of compounds.
Theoretical Performance Comparison
Based on its structure, this compound can be expected to exhibit properties that are a hybrid of traditional protic and aprotic polar solvents. The following table provides a qualitative comparison of its anticipated properties against common laboratory solvents.
| Property | This compound (Expected) | Ethanol | Methanol | Isopropanol | Acetone |
| Solvent Class | Ether Alcohol | Alcohol | Alcohol | Alcohol | Ketone |
| Polarity | Moderately Polar | Polar | Highly Polar | Polar | Polar Aprotic |
| Hydrogen Bonding | Donor & Acceptor | Donor & Acceptor | Donor & Acceptor | Donor & Acceptor | Acceptor Only |
| Boiling Point (°C) | Higher (estimated >140°C) | 78 | 65 | 82 | 56 |
| Water Solubility | Likely Miscible | Miscible | Miscible | Miscible | Miscible |
| Solvency for Non-polar Compounds | Moderate | Low | Very Low | Low | Moderate |
| Reactivity | Generally Low | Low | Low | Low | Low |
Potential Advantages and Disadvantages
The unique chemical structure of this compound suggests several potential advantages and disadvantages in practical applications.
Logical Relationship of Solvent Properties
Caption: Potential advantages and disadvantages of this compound.
Hypothetical Experimental Protocol for Solvent Performance Evaluation
To quantitatively assess the performance of a novel solvent such as this compound against a traditional solvent, a systematic experimental approach is required. The following outlines a general protocol for a comparative study using a model chemical reaction.
Objective: To compare the effect of this compound and Ethanol on the reaction rate, yield, and purity of the product in a model Suzuki coupling reaction.
Materials:
-
Reactants and catalyst for the Suzuki coupling (e.g., 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃).
-
This compound (test solvent).
-
Ethanol (traditional solvent).
-
Internal standard for GC/HPLC analysis.
-
Standard laboratory glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer, heating mantle).
-
Analytical instrumentation (GC/HPLC, NMR).
Methodology:
-
Reaction Setup: Prepare two identical reaction flasks. In each flask, combine 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in precise, equimolar amounts.
-
Solvent Addition: To one flask, add a defined volume of this compound. To the second flask, add the same volume of Ethanol.
-
Reaction Conditions: Place both flasks in a pre-heated oil bath at a temperature suitable for both solvents (e.g., 80°C). Start vigorous stirring.
-
Monitoring Reaction Progress: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot and prepare it for GC/HPLC analysis by adding an internal standard.
-
Data Collection: Analyze the aliquots by GC/HPLC to determine the concentration of reactants and product over time. This will be used to calculate the reaction rate.
-
Reaction Completion and Work-up: Once the reaction in the faster-running solvent is complete (as determined by the disappearance of the limiting reagent), stop both reactions. Perform an identical work-up procedure for both mixtures to isolate the crude product.
-
Analysis of Product: Determine the isolated yield of the product from both reactions. Analyze the purity of the isolated products using GC/HPLC and confirm the structure by NMR spectroscopy.
Experimental Workflow Diagram
Caption: Hypothetical workflow for solvent performance comparison.
Conclusion
While lacking direct experimental validation, the structural characteristics of this compound suggest it could be a valuable alternative to traditional solvents in certain applications. Its expected higher boiling point may offer advantages in terms of safety and allowing for a wider range of reaction temperatures. The bifunctional nature of an ether alcohol could also provide unique solvency properties. However, the anticipated difficulty in removal post-reaction due to its lower volatility is a significant consideration. The provided hypothetical experimental protocol offers a framework for the systematic evaluation of this compound's performance, which would be essential to validate these theoretical advantages and disadvantages. Further research and experimental data are required to fully understand the potential of this solvent in various chemical processes.
Safety Operating Guide
Navigating the Safe Disposal of 1-Methoxypentan-3-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 1-Methoxypentan-3-ol, a flammable liquid, requires a stringent disposal protocol. This guide provides essential, step-by-step instructions for its safe disposal, aligning with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Collection and Storage
Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically resistant container for the collection of this compound waste. The container should be marked as "Hazardous Waste," "Flammable Liquid," and "Organic Waste."
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a tightly sealing cap to prevent the escape of vapors.
-
Segregation: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents, to prevent violent reactions.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) for hazardous waste.[1] This area should be cool, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[2][3][4][5]
Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. In most cases, this will involve an approved hazardous waste disposal facility.
-
Engage a Certified Waste Vendor: Your institution's Environmental Health & Safety (EHS) department will have a contract with a certified hazardous waste disposal company. Contact your EHS office to schedule a pickup for your full waste container.[1]
-
Documentation: Properly document the contents of the waste container on a hazardous waste tag or manifest as required by your institution and the waste vendor.[1] This will typically include the chemical name, quantity, and associated hazards.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. The contaminated absorbent material must then be collected, placed in a sealed container, and disposed of as hazardous waste.[3]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the table below summarizes typical properties for similar flammable ether and alcohol solvents. These values underscore the importance of treating this chemical as a flammable hazardous material.
| Property | Typical Value Range for Similar Solvents | Citation |
| Flash Point | 13°C - 38°C | [3][4] |
| Upper Explosive Limit | ~3 vol% | [4] |
| Auto-ignition Temperature | ~450°C | [4] |
Note: These are representative values and may not reflect the exact properties of this compound. Always handle with caution.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Methoxypentan-3-ol
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1-Methoxypentan-3-ol (CAS: 27999-99-1). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through skin contact, inhalation, or eye contact. The following table summarizes the required protective gear.
| Protection Type | Specification | Material Recommendation |
| Eye and Face Protection | Safety glasses with side-shields, tested and approved under government standards such as EN 166. | Polycarbonate |
| Hand Protection | Chemical-resistant, impermeable gloves. | Chloroprene rubber (≥ 0.5 mm thickness) |
| Skin and Body Protection | Protective clothing appropriate for the concentration and quantity of the hazardous substance handled. | Chemically resistant coveralls or lab coat |
| Respiratory Protection | Not typically required with adequate ventilation. In case of fire or formation of aerosols, a self-contained breathing apparatus is necessary. | NIOSH-approved respirator (if needed) |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. Engineering controls, such as fume hoods, should be prioritized over PPE.
-
Preventing Ignition: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Personal Hygiene: Avoid contact with skin and eyes. Instantly remove any clothing soiled by the product. Wash hands thoroughly with soap and water after handling.
-
Spill Management: In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition. Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.
-
Protect from frost, heat, direct sunlight, and humidity.
-
The recommended storage temperature is 20°C +/- 5°C.
Disposal:
-
Dispose of waste and contaminated materials in accordance with appropriate local, state, and federal regulations.
-
Do not allow the chemical to enter drains. Contaminated firefighting water must be collected separately and not enter the drainage system.
First Aid Measures
-
After Inhalation: Move the person to fresh air.
-
After Skin Contact: Immediately wash with water and soap and rinse thoroughly.
-
After Eye Contact: Rinse the opened eye for several minutes under running water (at least 15 minutes). If symptoms persist, consult a doctor.[1]
-
After Swallowing: Rinse out the mouth and then drink 1-2 glasses of water. If symptoms persist, consult a doctor.[1]
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
